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  • Product: 1,1,1,3-Tetrachlorotetrafluoropropane
  • CAS: 2268-46-4

Core Science & Biosynthesis

Foundational

1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄): Structural Isomerism, Reactivity, and Applications in Pharmaceutical Synthesis

Executive Summary 1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄), commonly referred to within the CFC-214 series, is a fully halogenated chlorofluorocarbon. While historically categorized alongside legacy refrigerants a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄), commonly referred to within the CFC-214 series, is a fully halogenated chlorofluorocarbon. While historically categorized alongside legacy refrigerants and solvents, its highly dense halogenated backbone makes it a critical precursor in modern chemical synthesis. For researchers and drug development professionals, C₃Cl₄F₄ serves as a valuable synthon for introducing fluorinated moieties—such as the -CF₂CF₂- group—into active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its isomeric complexity, mechanistic reactivity, and the validated experimental protocols required for its handling and analytical profiling.

Chemical Identity and Isomeric Complexity

The molecular formula C₃Cl₄F₄ (Molecular Weight: 253.84 g/mol ) permits multiple constitutional isomers depending on the distribution of the four chlorine and four fluorine atoms across the three-carbon aliphatic chain. The physicochemical properties of these isomers, such as boiling point and dipole moment, vary significantly based on the steric bulk of the -CCl₃ groups versus the highly electronegative -CF₃ or -CF₂- segments.

For instance, the primary isomer 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane exhibits a boiling point of 112–114 °C and a liquid density of 1.6927 g/cm³ at 25 °C[1]. The structural diversity of these isomers is summarized below:

Table 1: Key Isomers of C₃Cl₄F₄
Isomer NomenclatureCAS Registry NumberKey Structural Feature
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane 2268-46-4Terminal -CCl₃ group adjacent to a -CF₂- bridge
1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane 2268-45-3Distributed chlorination across all three carbons
1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane 677-68-9Central -CCl₂- group flanked by two -CF₂Cl groups
1,1,1,2-Tetrachloro-2,3,3,3-tetrafluoropropane 3175-64-2Terminal -CF₃ group adjacent to a -CCl- chiral center
1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane 2268-44-2Terminal -CF₃ group adjacent to a -CCl₂- group

Data supported by the [1] and [2].

Mechanistic Reactivity: C₃Cl₄F₄ as a Pharmaceutical Synthon

In pharmaceutical drug design, the incorporation of fluorine atoms enhances an API's lipophilicity, metabolic stability, and binding affinity. C₃Cl₄F₄ isomers are utilized as starting materials for the synthesis of chlorofluoropropenes via the selective reduction of C-Cl bonds[3].

Mechanistic Causality: The reactivity profile of C₃Cl₄F₄ is governed by bond dissociation energies. The C-Cl bond (~330 kJ/mol) is significantly weaker and more polarizable than the C-F bond (~485 kJ/mol). Consequently, under reducing conditions or in the presence of strong bases, C₃Cl₄F₄ undergoes selective dehydrohalogenation or single-electron transfer (SET) dehalogenation. This selectively cleaves the chlorine atoms while preserving the robust fluorinated backbone, yielding fluorinated olefins (building blocks) that can be cross-coupled into complex drug scaffolds.

G A Halogenated Precursors (CCl3F + CF2=CClF) B C3Cl4F4 Isomers (e.g., CFC-214cb) A->B Addition C Dehalogenation (Zn/EtOH) B->C Activation D Chlorofluoropropenes (Building Blocks) C->D Elimination E Fluorinated APIs (Drug Candidates) D->E Coupling

Synthetic pathway from precursors to fluorinated APIs via C₃Cl₄F₄ intermediates.

Experimental Protocol: Zinc-Mediated Dehalogenation of C₃Cl₄F₄

To convert C₃Cl₄F₄ into a reactive chlorofluoropropene for downstream API synthesis, a zinc-mediated dehalogenation is employed. This protocol is designed as a self-validating system, utilizing in-process temperature monitoring to confirm the exothermic elimination event.

Step-by-Step Methodology:

  • Reagent Activation: Suspend 2.5 equivalents of Zinc dust in anhydrous ethanol. Causality: Ethanol acts as a polar protic solvent that stabilizes the radical anion intermediate formed during the SET from the zinc surface to the C-Cl anti-bonding orbital.

  • Substrate Addition: Add 1.0 equivalent of 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane dropwise at 0 °C under an inert argon atmosphere.

  • Thermal Initiation: Gradually warm the reaction vessel to 40 °C. Self-Validation: An observable exotherm and the evolution of gas indicate the successful initiation of the anti-elimination of chlorine, forming the target olefin.

  • Reaction Monitoring: Extract 50 µL aliquots every 30 minutes, quench in hexanes, and analyze via GC-MS to track the disappearance of the C₃Cl₄F₄ parent peak (m/z ~252)[4].

  • Isolation: Isolate the resulting chlorofluoropropene via fractional distillation, utilizing a cryogenic receiving flask (-78 °C) to prevent the loss of the highly volatile fluorinated product.

Analytical Validation: GC-ECD Protocol for Isomer Resolution

Due to the structural similarities of C₃Cl₄F₄ isomers, standard Flame Ionization Detection (FID) lacks the specificity required for trace impurity profiling. Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is the authoritative standard for resolving ozone-depleting chemicals and polyhalogenated compounds[5].

Mechanistic Causality of ECD: The ECD utilizes a radioactive ⁶³Ni source to emit beta particles, ionizing the carrier gas and establishing a baseline current. When the highly electronegative C₃Cl₄F₄ elutes, its eight halogens act as a massive electron sink, capturing thermal electrons and dropping the current. This provides femtogram-level sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the pharmaceutical intermediate in high-purity hexane. Spike with an internal standard (e.g., 1-bromo-2-fluorobenzene) to self-validate recovery rates and instrument response factors.

  • Column Selection: Utilize a mid-polarity capillary column (e.g., Rtx-624, 30 m × 0.32 mm ID, 1.8 µm film thickness)[5]. Causality: The cyanopropylphenyl stationary phase provides optimal dipole-dipole interactions to separate isomers based on minor spatial distributions of the halogens.

  • Temperature Programming: Set the initial oven temperature to 40 °C (hold for 5 mins), ramp at 5 °C/min to 150 °C, and hold for 10 mins.

  • Detection: Maintain the ECD at 250 °C with a nitrogen make-up gas flow of 30 mL/min to ensure optimal electron thermalization.

G S1 1. Sample Preparation Cryogenic Trapping & Dilution S2 2. Gas Chromatography Capillary Column (e.g., Rtx-624) S1->S2 S3 3. Micro-ECD Detection Beta-Particle Electron Capture S2->S3 S4 4. Data Quantification Isomer Resolution & Integration S3->S4

Step-by-step GC-ECD workflow for the analytical resolution of C₃Cl₄F₄ isomers.

Regulatory and Environmental Context

While highly useful in closed-system pharmaceutical synthesis, C₃Cl₄F₄ isomers are heavily regulated. Under the[6], these compounds are tracked due to their high environmental persistence. Furthermore, because they contain saturated -CF₂- and -CF₃ moieties, they fall under modern regulatory definitions of Per- and Polyfluoroalkyl Substances (PFAS) precursors. Drug developers must ensure complete consumption of C₃Cl₄F₄ during synthesis and employ rigorous abatement systems (e.g., thermal oxidizers) to prevent environmental discharge.

References

  • 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - CAS Common Chemistry Source: American Chemical Society (CAS) URL:[Link]

  • 1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Propane, tetrachlorotetrafluoro- - Substance Details Source: US Environmental Protection Agency (EPA) SRS URL:[Link]

  • Synthesis of Chlorofluoropropenes and Halogen Exchange Source: LookChem / Academic Research Aggregator URL:[Link]

  • Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) Source: Pacific Northwest National Laboratory (PNNL) URL:[Link]

  • Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4) Source: Cheméo URL:[Link]

Sources

Exploratory

physical and chemical properties of 1,1,1,3-Tetrachlorotetrafluoropropane

An In-Depth Technical Guide to 1,1,1,3-Tetrachlorotetrafluoropropane: Properties, Reactivity, and Applications for Advanced Research Introduction 1,1,1,3-Tetrachlorotetrafluoropropane, identified by CAS number 2268-46-4,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,1,1,3-Tetrachlorotetrafluoropropane: Properties, Reactivity, and Applications for Advanced Research

Introduction

1,1,1,3-Tetrachlorotetrafluoropropane, identified by CAS number 2268-46-4, is a halogenated propane derivative with the molecular formula C3Cl4F4.[1][2] As a member of the hydrochlorofluorocarbon (HCFC) family, this compound, also known as CFC-214cb, holds significance not only in the context of materials science but also as a potential building block in advanced chemical synthesis.[2] For researchers and scientists, particularly those engaged in drug development and medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating pharmacological properties. Fluorine's unique characteristics can enhance metabolic stability, binding affinity, and bioavailability.[3] Therefore, understanding the fundamental physical and chemical properties of fluorinated scaffolds like 1,1,1,3-tetrachlorotetrafluoropropane is paramount for their effective utilization in the synthesis of novel, high-value compounds.

This guide provides a comprehensive technical overview of 1,1,1,3-tetrachlorotetrafluoropropane, moving beyond a simple recitation of data to offer insights into its structural attributes, reactivity profile, and the experimental methodologies crucial for its characterization.

Molecular Structure and Identification

The structural arrangement of atoms in 1,1,1,3-tetrachlorotetrafluoropropane dictates its physical behavior and chemical reactivity. The molecule consists of a three-carbon propane backbone. One terminal carbon (C1) is perchlorinated and perfluorinated, bonded to three chlorine atoms and one fluorine atom. The adjacent carbon (C2) is fully fluorinated, while the other terminal carbon (C3) is chlorinated and fluorinated. This asymmetric substitution pattern is key to its chemical personality.

Caption: Molecular structure of 1,1,1,3-Tetrachlorotetrafluoropropane.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in synthetic protocols. The data presented below, a combination of experimentally determined and calculated values, provides a quantitative profile of 1,1,1,3-tetrachlorotetrafluoropropane.

PropertyValueUnitSource
Identifiers
CAS Number2268-46-4-[1][2]
Molecular FormulaC3Cl4F4-[1][2]
Molecular Weight253.84 g/mol [1][2]
InChI KeyIQJADVFBZGJGSI-UHFFFAOYSA-N-[1]
Thermodynamic Properties
Normal Boiling Point (Tboil)387.00 - 387.70K[1]
Normal Melting Point (Tfus)252.87K[1]
Enthalpy of Vaporization (ΔvapH°)32.66kJ/mol[1]
Critical Temperature (Tc)599.84K[1]
Critical Pressure (Pc)3166.83kPa[1]
Solubility Properties
Octanol/Water Partition Coeff. (logPoct/wat)3.824-[1]
Water Solubility (log10WS)-3.92mol/L[1]

Note: Some properties are based on computational models (Joback, Crippen) and should be considered as estimates pending experimental verification.[1]

Methodology Deep Dive: Experimental Determination of Key Properties

To ensure the scientific integrity of research, understanding the methodology behind property measurement is as crucial as the data itself. The following protocols outline standard, self-validating procedures for determining the boiling point and octanol-water partition coefficient.

Protocol 1: Determination of Boiling Point by Distillation

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol leverages distillation, a fundamental purification technique, to precisely measure this phase transition temperature. The equilibrium established between the liquid and vapor phases during a slow, controlled distillation provides a highly accurate measurement.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a sample of 1,1,1,3-tetrachlorotetrafluoropropane and a few boiling chips into the round-bottom flask.

  • Heating and Equilibration: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).

  • Temperature Measurement: The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.

  • Data Recording: Record the temperature at which a stable plateau is maintained while the liquid is actively distilling. This temperature is the boiling point at the recorded atmospheric pressure. For high-purity substances, this temperature should remain constant throughout the distillation.

Protocol 2: Determination of Octanol/Water Partition Coefficient (logP)

Causality: The logP value is a measure of a compound's lipophilicity, which is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic and reliable technique that directly measures the partitioning of a solute between two immiscible liquid phases (n-octanol and water) at equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 1,1,1,3-tetrachlorotetrafluoropropane in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Stopper the funnel and shake it vigorously for several minutes to facilitate partitioning. Then, allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as gas chromatography (GC), given the compound's volatility.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Chemical Reactivity and Synthetic Considerations

The reactivity of 1,1,1,3-tetrachlorotetrafluoropropane is largely dictated by the nature and position of its halogen substituents.

  • Thermal Stability: Halogenated alkanes can undergo thermal decomposition.[4][5] The C-Cl bonds are generally weaker than C-F bonds and are more susceptible to homolytic cleavage at elevated temperatures, potentially initiating radical chain reactions.

  • Nucleophilic Substitution: The chlorine atoms can be targets for nucleophilic substitution reactions, although the presence of multiple electron-withdrawing fluorine atoms on adjacent carbons may influence the reactivity of these sites.

  • Role as a Synthetic Intermediate: A primary application for compounds of this class is as an intermediate in the synthesis of other fluorinated molecules.[3] For instance, dehydrohalogenation reactions could potentially introduce unsaturation, creating fluorinated olefins that are valuable monomers or synthetic intermediates. The selective replacement of chlorine with fluorine via fluorinating agents is another plausible transformation.[6]

Applications in Research and Drug Development

While direct applications of 1,1,1,3-tetrachlorotetrafluoropropane in pharmaceuticals are not documented, its value lies in its potential as a precursor to more complex fluorinated entities.[3] The field of medicinal chemistry frequently leverages fluorination to enhance drug efficacy.[7] Introducing fluorine or trifluoromethyl groups can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.

Therefore, 1,1,1,3-tetrachlorotetrafluoropropane can be viewed as a "scaffold" from which medicinal chemists can build novel drug candidates. Its specific arrangement of chlorine and fluorine atoms offers multiple reaction sites for derivatization, enabling the exploration of new chemical space.

Safety, Handling, and Disposal

As a halogenated hydrocarbon, 1,1,1,3-tetrachlorotetrafluoropropane requires careful handling in a laboratory setting.

  • Hazards: It may cause respiratory irritation.[8] A significant environmental concern is its potential to harm the ozone layer.[8]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10]

  • Disposal: Waste must be disposed of in accordance with local, state, and federal regulations for halogenated organic compounds. Do not release into the environment.[9]

Conclusion

1,1,1,3-Tetrachlorotetrafluoropropane is a specialized chemical with a distinct set of physical and chemical properties defined by its unique halogenation pattern. While its direct applications are limited, its true potential for the scientific community lies in its utility as a versatile intermediate for the synthesis of advanced fluorinated molecules. A thorough understanding of its properties, reactivity, and the experimental methods used for its characterization, as detailed in this guide, is essential for researchers aiming to leverage this and similar compounds in drug discovery and materials science innovation.

References

  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). Retrieved from [Link]

  • HazComFast. (n.d.). 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,3-Tetrachlorotetrafluoropropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrafluoropropane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,1,1,3-tetrachlorotetrafluoropropane (C3Cl4F4). Retrieved from [Link]

  • Bayer, T. (2004). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. Julius-Maximilians-Universität Würzburg.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,1,1,3-Tetrachloropropane in Scientific Research. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,3,3-TETRACHLORO-3-FLUORO-2-TRIFLUOROMETHYLPROP-1-ENE. Retrieved from [Link]

  • Google Patents. (1998). WO1998005614A1 - Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane.
  • Zhang, L., et al. (2020). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. New Journal of Chemistry, 44(30), 12935-12945.
  • Organic Syntheses. (n.d.). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Retrieved from [Link]

  • Chemsrc. (2025, September 22). 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-propane. Retrieved from [Link]

  • Fustero, S., et al. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
  • European Patent Office. (2020, August 26). EP 3699165 A1 - SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE. Retrieved from [Link]

  • Bampfield, H. A., & Watson, E. (1962). THERMAL DECOMPOSITION OF SOME LINEAR PERFLUOROALKANES I N AN INCONEL TUBE. Canadian Journal of Chemistry, 40(7), 1249-1256.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
  • Wall, L. A., & Michaelsen, J. D. (1956). Thermal Decomposition of Polytetrafluoroethylene In Various Gaseous Atmospheres. Journal of Research of the National Bureau of Standards, 56(1), 27-34.
  • Giri, R., et al. (2014). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Journal of Chemical Sciences, 126(4), 897–909.
  • Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(43), 8692–8702.

Sources

Foundational

spectroscopic data for 1,1,1,3-Tetrachlorotetrafluoropropane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄) is a halogenated hydrocarbon of interest in various fields of chemical research. A thorough und...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄) is a halogenated hydrocarbon of interest in various fields of chemical research. A thorough understanding of its molecular structure and properties is paramount for its application and for safety and environmental considerations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and analysis of this compound. This technical guide provides an in-depth look at the predicted spectroscopic data for 1,1,1,3-tetrachlorotetrafluoropropane, offering a valuable resource for researchers.

Molecular Structure and Spectroscopic Overview

The structure of 1,1,1,3-tetrachlorotetrafluoropropane, with the chemical formula CCl₃CF₂CHClF, presents a unique arrangement of electronegative halogen atoms, which significantly influences its spectroscopic behavior. The presence of a chiral center at the third carbon atom further adds to its structural complexity.

G

Caption: Molecular structure of 1,1,1,3-Tetrachlorotetrafluoropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, as well as other magnetically active nuclei like fluorine. Due to the absence of experimental data in public databases, the following NMR data has been predicted using computational methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a single signal for the hydrogen atom at the C-3 position.

Predicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
~ 6.5 - 7.5 ppmDoublet of doublets (dd)J(H-F) ≈ 45-55 Hz, J(H-F) ≈ 5-15 Hz-CHClF

Interpretation: The proton is significantly deshielded due to the presence of two electronegative atoms (Cl and F) on the same carbon. The signal is expected to be split into a doublet of doublets due to coupling with the two non-equivalent fluorine atoms on the adjacent C-2 carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms in the molecule.

Predicted Chemical Shift (δ)Assignment
~ 95 - 105 ppm-CCl₃
~ 115 - 125 ppm (t)-CF₂-
~ 80 - 90 ppm (d)-CHClF

Interpretation:

  • The carbon of the -CCl₃ group is expected at the lowest field due to the cumulative deshielding effect of the three chlorine atoms.

  • The -CF₂- carbon will appear as a triplet due to coupling with the two fluorine atoms.

  • The -CHClF carbon will appear as a doublet due to coupling with the attached fluorine atom.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1,1,1,3-tetrachlorotetrafluoropropane, two distinct signals are predicted.

Predicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
~ -70 to -80 ppmDoubletJ(F-H) ≈ 45-55 Hz-CF₂-
~ -130 to -140 ppmDoublet of tripletsJ(F-H) ≈ 5-15 Hz, J(F-F) ≈ 10-20 Hz-CHClF

Interpretation:

  • The two fluorine atoms of the -CF₂- group are expected to be diastereotopic due to the adjacent chiral center, but for simplification, they are considered here as a single signal. This signal will be split into a doublet by the proton on C-3.

  • The fluorine atom on the chiral carbon (-CHClF ) will be split into a doublet by the geminal proton and further into triplets by the two fluorine atoms on the adjacent carbon.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 1,1,1,3-tetrachlorotetrafluoropropane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, or a coupled experiment to observe C-F couplings.

  • ¹⁹F NMR: Acquire the spectrum using a standard fluorine probe and pulse sequence.

G

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of 1,1,1,3-tetrachlorotetrafluoropropane is expected to be dominated by absorptions from C-H, C-Cl, and C-F bonds.

Predicted Wavenumber (cm⁻¹)Bond VibrationIntensity
~ 2950 - 3050C-H stretchMedium
~ 1100 - 1350C-F stretchStrong
~ 600 - 800C-Cl stretchStrong

Interpretation:

  • The C-H stretching vibration is characteristic of the single C-H bond in the molecule.

  • The C-F stretching region will likely show multiple strong bands due to the presence of different C-F environments (-CF₂- and -CHF).

  • The C-Cl stretching vibrations will also result in strong absorptions in the lower frequency region of the spectrum. The presence of multiple chlorine atoms on a single carbon (-CCl₃) will likely give rise to a broad and intense absorption band.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A thin film of the liquid sample can be prepared between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared in an IR cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its identification and structural elucidation.

Predicted Molecular Ion (M⁺): m/z = 252, 254, 256, 258 (due to chlorine and carbon isotopes). The most abundant molecular ion peak will depend on the isotopic combination.

Predicted Key Fragmentation Patterns:

m/zProposed Fragment
217[M - Cl]⁺
181[M - 2Cl]⁺
167[M - CCl₂]⁺
131[C₂HF₂Cl₂]⁺
117[CCl₃]⁺
85[CF₂Cl]⁺
69[CF₃]⁺

Interpretation: The fragmentation of 1,1,1,3-tetrachlorotetrafluoropropane is expected to be initiated by the cleavage of C-C and C-Cl bonds. The loss of a chlorine atom is a common initial fragmentation step for chlorinated compounds. The C-C bond cleavage can lead to the formation of the [CCl₃]⁺ and [CHF₂Cl]⁺ fragments. Further fragmentation of these primary ions will lead to the other observed smaller fragments.

G M [C₃HCl₄F₄]⁺ (M⁺) F1 [C₃HCl₃F₄]⁺ M->F1 - Cl F2 [CCl₃]⁺ M->F2 C-C cleavage F3 [CHF₂Cl]⁺ M->F3 C-C cleavage F4 [CF₂Cl]⁺ F3->F4 - H

Caption: A plausible fragmentation pathway for 1,1,1,3-Tetrachlorotetrafluoropropane in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,1,1,3-tetrachlorotetrafluoropropane. While experimental data is currently scarce, the predicted NMR, IR, and Mass Spectra, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining empirical data, which will be invaluable for validating and refining the computational predictions presented herein.

References

  • NMR Prediction

    • NMRDB.org: An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • General Spectroscopy Resources

    • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for many compounds. [Link]

    • PubChem: A public database of chemical substances and their properties, including some spectral information. [Link]

Exploratory

thermodynamic and stability data of 1,1,1,3-Tetrachlorotetrafluoropropane

An In-Depth Technical Guide to the Thermodynamic and Stability Data of 1,1,1,3-Tetrachlorotetrafluoropropane Foreword This guide provides a comprehensive analysis of the thermodynamic and stability properties of 1,1,1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic and Stability Data of 1,1,1,3-Tetrachlorotetrafluoropropane

Foreword

This guide provides a comprehensive analysis of the thermodynamic and stability properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS No: 2268-46-4), a member of the chlorofluorocarbon (CFC) family. It is critical to note at the outset that direct, experimentally validated data for this specific isomer are sparse in the public domain. Consequently, this document synthesizes the best available information, which is predominantly derived from computational estimation methods, and contextualizes it within the established chemistry of related halogenated propanes. By detailing the methodologies—both computational and experimental—used to determine such properties, this guide serves not only as a data repository but also as a roadmap for future empirical investigation. Our objective is to provide a trustworthy and expertly grounded resource that explains the causality behind the data and the experimental choices required for its validation.

Molecular Identity and Structure

1,1,1,3-Tetrachlorotetrafluoropropane, also known by its refrigerant designation CFC-214cb, is a fully halogenated propane derivative. Understanding its structure is fundamental to predicting its physical and chemical behavior.

  • Chemical Formula: C₃Cl₄F₄[1]

  • Molecular Weight: 253.84 g/mol [1]

  • CAS Number: 2268-46-4[1]

  • IUPAC Name: 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane[2]

  • SMILES: FC(F)(Cl)C(F)(F)C(Cl)(Cl)Cl[1]

  • InChI Key: IQJADVFBZGJGSI-UHFFFAOYSA-N[1]

Computational_Workflow cluster_Input Input cluster_Method Methodology cluster_Output Predicted Properties Input_Structure Define Molecular Structure (SMILES, InChI) Group_Contribution Group Contribution (Joback, Benson) Input_Structure->Group_Contribution Quantum_Chemistry Quantum Chemistry (DFT, G4) Input_Structure->Quantum_Chemistry Thermo_Props Thermodynamic Data (ΔfH°, Tc, BP) Group_Contribution->Thermo_Props Quantum_Chemistry->Thermo_Props Stability_Props Stability Data (Bond Energies) Quantum_Chemistry->Stability_Props

Caption: General workflow for computational estimation of chemical properties.

Experimental validation is the gold standard for thermodynamic data.

  • Calorimetry: This is the science of measuring heat changes in chemical reactions or physical transitions.

    • Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a sample is burned in a bomb calorimeter under excess oxygen. [3]By measuring the heat released (enthalpy of combustion) and applying Hess's Law with the known enthalpies of formation of the products (CO₂, HF, HCl), the ΔfH° of the compound can be precisely calculated. [4] * Differential Scanning Calorimetry (DSC): This technique is used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions like melting (fusion) and boiling (vaporization). [5]

  • Vapor Pressure Measurement: The relationship between vapor pressure and temperature is crucial for defining the boiling point and critical properties. This is often measured by placing the substance in a sealed container and measuring the pressure at various controlled temperatures.

Protocol Example: Determination of Enthalpy of Formation via Combustion Calorimetry

Objective: To experimentally determine the standard enthalpy of formation of 1,1,1,3-tetrachlorotetrafluoropropane.

Materials:

  • High-purity sample of 1,1,1,3-tetrachlorotetrafluoropropane.

  • Parr-type bomb calorimeter with a platinum-lined vessel.

  • High-pressure oxygen source.

  • Benzoic acid (as a standard for calibration).

  • Distilled water.

  • Titration equipment for quantifying acid byproducts (HCl, HF).

Procedure:

  • Calibration: Calibrate the heat capacity of the calorimeter by combusting a known mass of benzoic acid and measuring the temperature rise.

  • Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container with a known heat of combustion.

  • Assembly: The sample is placed in the bomb, which is then sealed and pressurized with a known excess of pure oxygen. A small amount of water is added to the bomb to dissolve the acid products.

  • Combustion: The bomb is submerged in a known volume of water in the calorimeter's outer jacket. The sample is ignited electrically, and the temperature of the water is recorded at precise intervals until it reaches a maximum and begins to cool.

  • Analysis: The temperature rise is corrected for heat exchange with the surroundings. The total heat released is calculated using the calorimeter's heat capacity.

  • Correction: The total heat is corrected for the heat from the ignition fuse and the combustible container.

  • Product Quantification: The bomb is depressurized, and the internal contents are rinsed. The resulting aqueous solution is titrated to determine the amounts of HCl and HF formed.

  • Calculation (Hess's Law): The standard enthalpy of combustion is calculated. The enthalpy of formation (ΔfH°) is then determined using the following reaction and Hess's Law: C₃Cl₄F₄(l) + O₂(g) → 3CO₂(g) + 4HF(aq) + 4HCl(aq) ΔfH°(C₃Cl₄F₄) = 3ΔfH°(CO₂) + 4ΔfH°(HF) + 4ΔfH°(HCl) - ΔH°combustion

Self-Validation: The protocol's integrity is maintained by ensuring complete combustion, accurate calibration with a certified standard, and precise quantification of all reaction products.

Chemical Stability and Reactivity

The stability of CFC-214cb is governed by the strength of its covalent bonds and its susceptibility to thermal and photochemical decomposition.

Bond Energies and Intrinsic Stability

The molecule's stability is a direct consequence of its bond energies. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Cl bond is significantly weaker and thus represents the most likely point of initial reaction or decomposition.

  • C-F Bond Energy: ~485 kJ/mol

  • C-Cl Bond Energy: ~340 kJ/mol

  • C-C Bond Energy: ~346 kJ/mol

This disparity is fundamental to the environmental impact of CFCs. The molecule is exceptionally stable under normal terrestrial conditions but becomes reactive under high-energy conditions, such as those found in the upper atmosphere.

Decomposition Pathways
  • Thermal Decomposition: In the absence of other reagents, high temperatures are required to break the C-Cl and C-C bonds. Thermal destruction, such as in industrial incinerators, leads to the formation of acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl), along with carbon dioxide and other smaller halogenated fragments. [6]The presence of water can facilitate hydrolysis at high temperatures. [7]

  • Photochemical Decomposition (Atmospheric Fate): This is the most environmentally significant decomposition pathway for CFCs. In the lower atmosphere (troposphere), CFC-214cb is inert. However, when it diffuses into the stratosphere, it is exposed to high-energy ultraviolet (UV-C) radiation from the sun. This energy is sufficient to cause homolytic cleavage of the weaker C-Cl bond, generating a highly reactive chlorine radical (Cl•). [8][9]The stronger C-F bond remains intact. [10] Initiation: CCl₃-CF₂-CClF₂(g) + UV light → •CCl₂-CF₂-CClF₂(g) + Cl•(g)

The released chlorine radical then acts as a catalyst in the destruction of ozone (O₃), a process that has been extensively documented and led to the regulation of CFCs under the Montreal Protocol. [8][11]

Ozone_Depletion_Cycle CFC CFC Molecule (e.g., C₃Cl₄F₄) Cl_Radical Chlorine Radical (Cl•) CFC->Cl_Radical releases UV Stratospheric UV Radiation UV->CFC Initiation Ozone Ozone (O₃) Cl_Radical->Ozone Reacts with ClO_Radical Chlorine Monoxide (ClO•) Ozone->ClO_Radical forms Oxygen_Mol Oxygen (O₂) Ozone->Oxygen_Mol and Oxygen_Atom Oxygen Atom (O•) ClO_Radical->Oxygen_Atom Reacts with Oxygen_Atom->Cl_Radical regenerates Oxygen_Atom->Oxygen_Mol and forms

Sources

Foundational

Advanced Protocols for the Handling, Safety, and Destruction of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb)

Executive Summary 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (commonly designated as CFC-214cb) is a highly halogenated aliphatic liquid[1]. While its primary industrial production has been phased out globally under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (commonly designated as CFC-214cb) is a highly halogenated aliphatic liquid[1]. While its primary industrial production has been phased out globally under the Montreal Protocol due to its potent Class I ozone-depleting potential (ODP)[2][3], it remains a chemical of interest in specialized legacy systems, synthetic intermediate research, and environmental remediation.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard safety data sheets. Here, we establish a self-validating framework for handling this dense, volatile liquid, focusing heavily on the physicochemical causality that dictates our safety, handling, and terminal disposal methodologies.

Physicochemical Profiling & Hazard Causality

To design an effective handling protocol, one must first understand the molecular behavior of CFC-214cb. The presence of four chlorine and four fluorine atoms on a three-carbon backbone dictates its extreme density, hydrophobicity, and environmental persistence[4][5].

Table 1: Quantitative Physicochemical Data of CFC-214cb
PropertyValueMechanistic Implication
CAS Registry Number 2268-46-4[4]Unique identifier for regulatory tracking and compliance.
Molecular Formula C 3​ Cl 4​ F 4​ [1]High halogen ratio ensures non-flammability but yields high toxicity upon thermal breakdown.
Molecular Weight 253.84 g/mol [4]Vapors are significantly heavier than air; will rapidly pool in low-lying laboratory areas.
Boiling Point 112–114 °C[4]Liquid at standard temperature and pressure (STP), yet highly volatile.
Density 1.6927 g/cm³ @ 25 °C[4]Extremely dense liquid; causes standard air-displacement pipettes to leak uncontrollably.
Environmental Profile PBT / Class I ODS[3][5]Persistent, Bioaccumulative, and Toxic. Requires specialized high-temperature destruction.

Causality of Hazards : The thermodynamic stability provided by the C–F bonds makes the molecule highly resistant to standard chemical degradation, classifying it as a persistent "forever chemical" in environmental contexts[5]. Conversely, the C–Cl bonds are susceptible to homolytic cleavage when exposed to stratospheric ultraviolet radiation, releasing chlorine radicals that catalytically destroy the ozone layer[3]. In the laboratory, the primary acute hazards are skin/eye irritation and the potential for severe respiratory toxicity if the compound is exposed to extreme heat, which generates corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[1][5].

Laboratory Safety & Handling Protocols

Standard solvent handling techniques are fundamentally insufficient for CFC-214cb. The protocol below establishes a self-validating system where each step inherently prevents the failure of the subsequent step.

Workflow 1: Safe Aliquoting and Transfer Methodology

Step 1: Engineering Control Verification

  • Action : Verify fume hood face velocity is strictly between 100–120 feet per minute (fpm).

  • Causality : Because CFC-214cb vapors are significantly denser than air, inadequate airflow will cause vapors to spill over the hood sash and pool on the laboratory floor, creating an invisible inhalation hazard[1].

Step 2: Advanced PPE Donning

  • Action : Equip Viton™ or Neoprene gloves, unvented chemical splash goggles, and a fluid-resistant lab coat[1].

  • Causality : Standard nitrile gloves degrade rapidly upon contact with highly chlorinated solvents. Viton provides the necessary chemical resistance to prevent transdermal exposure and skin irritation[5].

Step 3: Positive Displacement Transfer

  • Action : Utilize a positive displacement pipette or a gas-tight glass syringe with a PTFE plunger.

  • Causality : The liquid's extreme density (1.6927 g/cm³)[4] creates excessive gravitational force inside a standard air-displacement pipette tip, leading to uncontrolled dripping and benchtop contamination. Positive displacement eliminates the air cushion, ensuring volumetric accuracy and safety.

Step 4: Secondary Containment and Storage

  • Action : Seal the primary vial with a PTFE-lined cap and place it within a shatter-proof, opaque secondary container. Store in a dedicated, ventilated halogenated organics cabinet.

  • Causality : PTFE is required because CFC-214cb will extract plasticizers from standard rubber or polyethylene septa, compromising sample integrity and causing slow vapor leaks.

HandlingWorkflow Start Pre-Operation Verification PPE Don Chem-Resistant PPE (Viton/Neoprene) Start->PPE Hood Face Vel ≥100 fpm Transfer Aliquoting via Positive Displacement PPE->Transfer Prevents Permeation Seal PTFE Sealing & Secondary Containment Transfer->Seal Manages High Density Waste Segregated ODS Waste Stream Seal->Waste Post-Reaction

Caption: Logical workflow for the safe handling and aliquoting of high-density halogenated liquids.

Disposal & Destruction Workflows

The disposal of CFC-214cb is strictly regulated. It cannot be poured down the drain, nor can it be sent to a standard commercial solvent incinerator. As a Class I Ozone Depleting Substance, it must be destroyed using technologies approved by the UNEP Technology and Economic Assessment Panel (TEAP), such as high-temperature incineration or argon plasma arc destruction[6][7].

Workflow 2: High-Temperature ODS Destruction Protocol

This protocol outlines the industrial/contractor requirements for the terminal destruction of CFC-214cb waste to ensure zero atmospheric emission.

Step 1: Waste Segregation and Characterization

  • Action : Isolate CFC-214cb in a dedicated "Halogenated ODS Waste" container. Do not mix with non-halogenated solvents.

  • Causality : Mixing alters the caloric value of the waste stream and can overwhelm the acid-gas scrubbers during incineration, leading to illegal atmospheric discharges of acidic gases.

Step 2: Atomization and Injection

  • Action : Pump the liquid waste through a high-pressure atomizing nozzle into the primary combustion chamber[6].

  • Causality : Atomization maximizes the surface-area-to-volume ratio of the liquid, ensuring instantaneous and complete vaporization before thermal oxidation.

Step 3: Thermal Oxidation

  • Action : Subject the vaporized waste to temperatures exceeding 1200°C with a residence time of greater than 2 seconds[7].

  • Causality : The C–F bond is exceptionally strong. Temperatures below 1200°C will result in incomplete combustion, generating toxic intermediate fluorocarbons rather than achieving complete mineralization.

Step 4: Rapid Quenching

  • Action : Instantly cool the exhaust gases from >1200°C to <200°C using a high-volume water quench system.

  • Causality : Slow cooling of chlorinated and fluorinated exhaust gases through the 250°C–400°C temperature window triggers the de novo synthesis of highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs). Rapid quenching bypasses this thermodynamic window entirely.

Step 5: Alkaline Scrubbing and Neutralization

  • Action : Pass the cooled gases through a packed-bed wet scrubber circulating a calcium hydroxide (Ca(OH) 2​ ) or sodium hydroxide (NaOH) solution.

  • Causality : The destruction of CFC-214cb produces massive quantities of HCl and HF gases. The alkaline scrubber neutralizes these into benign, solid salts (e.g., Calcium Fluoride, CaF 2​ , and Sodium Chloride, NaCl) which can be safely landfilled.

DestructionPathway Waste Liquid CFC-214cb Waste Atomizer Atomization Injection Waste->Atomizer Thermal Thermal Oxidation (≥ 1200°C, > 2s) Atomizer->Thermal Vaporization Quench Rapid Quench (< 200°C) Thermal->Quench Prevents Dioxins Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Quench->Scrubber HCl & HF Gases Release Stack Emission Monitoring Scrubber->Release Neutralized Salts

Caption: High-temperature destruction and acid gas neutralization pathway for ODS waste.

Emergency Response & Spill Mitigation

In the event of a laboratory spill, the primary threat is the inhalation of dense vapors and severe skin/eye irritation[1][5].

  • Evacuation & Isolation : Immediately evacuate personnel from the immediate area. Because the vapors are dense, avoid low-lying areas where the gas may pool.

  • Ventilation : Maximize room ventilation. Do not attempt to sweep or fan the vapors, as this increases the rate of volatilization.

  • Containment : Don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty Viton gloves[1]. Use inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite) to dike and absorb the liquid. Never use combustible absorbents like sawdust.

  • Recovery : Transfer the saturated absorbent into a sealable, chemically compatible waste drum. Label clearly as "Hazardous ODS Spill Debris" for specialized incineration.

References

  • HazComFast. 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - HazComFast: Overview.
  • CAS Common Chemistry. 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane.
  • Synquest Labs. Safety Data Sheet: 1,1,1,3-Tetrachlorotetrafluoropropane.
  • CymitQuimica. CAS 2268-46-4: 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane.
  • US Environmental Protection Agency (EPA). Ozone-Depleting Substances.
  • United Nations Environment Programme (UNEP). MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER.

Sources

Exploratory

The Unintended Synthesis of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb): Mechanistic Origins, Analytical Detection, and Mitigation in Fluorochemical Drug Development

Executive Summary In the pursuit of highly specific fluorinated building blocks for pharmaceutical active pharmaceutical ingredients (APIs) and advanced materials, the chlorofluorination of aliphatic precursors often yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly specific fluorinated building blocks for pharmaceutical active pharmaceutical ingredients (APIs) and advanced materials, the chlorofluorination of aliphatic precursors often yields unintended polyhalogenated byproducts. Among these, 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (commonly designated as CFC-214cb; CAS 2268-46-4) represents a critical regulatory and chemical hurdle. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of CFC-214cb formation, its impact on drug development pipelines, and field-proven, self-validating protocols for its detection and elimination.

Chemical Identity and Regulatory Context

CFC-214cb is a fully halogenated chlorofluorocarbon with the molecular formula C 3​ Cl 4​ F 4​ . Historically categorized under ozone-depleting substances (ODS), its intentional production has been phased out globally. However, it persists as a stubborn, unintended byproduct in the manufacture of modern perfluorinated and polyfluorinated substances (PFAS), refrigerants, and fluorinated pharmaceutical intermediates.

According to the , CFC-214cb exhibits a boiling point of 112–114 °C and a density of 1.69 g/cm³ [1]. Because of its environmental persistence and potential for respiratory toxicity, industrial regulatory frameworks, such as the, strictly monitor its presence as an unintended byproduct, mandating its elimination from supply chains [2].

Mechanistic Origins in Synthesis

The synthesis of C3 fluorocarbons (e.g., hydrofluoroolefins like HFO-1234yf or pharmaceutical pentafluoropropanols) typically involves the fluorination of chlorinated propenes using hydrogen fluoride (HF) over a Lewis acid catalyst (e.g., SbCl 5​ or Cr 2​ O 3​ ).

When propane or propylene feedstocks are subjected to aggressive chlorofluorination, radical halogenation pathways directly compete with targeted nucleophilic fluorine exchange.

Causality of Isomer Formation: The formation of the 1,1,1,3-tetrachloro isomer specifically arises from the differential stability of intermediate haloalkyl radicals. During the reaction, chlorine radicals preferentially attack the terminal carbons. Subsequent fluorination is sterically and electronically hindered at the highly chlorinated C1 and C3 positions. This steric bottleneck leads to incomplete fluorine substitution, effectively halting the reaction prematurely and stabilizing the C 3​ Cl 4​ F 4​ isomer rather than yielding the fully fluorinated target () [3].

ByproductFormation Propane Hydrocarbon Precursors (Propane/Propylene) Chlorofluorination Chlorofluorination (Cl2, HF, Catalyst) Propane->Chlorofluorination Target Target Fluorocarbons (e.g., HFCs, HFOs) Chlorofluorination->Target Primary Pathway Isomerization Steric Hindrance & Incomplete Fluorination Chlorofluorination->Isomerization Side Reaction CFC214cb Byproduct: CFC-214cb (1,1,1,3-Tetrachlorotetrafluoropropane) Isomerization->CFC214cb

Fig 1. Reaction pathway showing the unintended formation of CFC-214cb during chlorofluorination.

Impact on Pharmaceutical Synthesis and Drug Development

Fluorinated motifs (e.g., trifluoromethyl, difluoromethylene) are ubiquitous in modern medicinal chemistry, utilized to modulate lipophilicity, binding affinity, and metabolic stability. If C3 building blocks are contaminated with trace CFC-214cb, two major risks emerge for drug development professionals:

  • Catalyst Poisoning in Cross-Coupling: In downstream API synthesis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the labile C-Cl bonds of CFC-214cb can undergo unintended oxidative addition with palladium or ruthenium catalysts. This effectively poisons the catalytic cycle, leading to depressed API yields and the generation of complex, difficult-to-remove organometallic impurities.

  • Toxicological Liability: CFC-214cb is highly lipophilic. Trace contamination in the final API can lead to bioaccumulation, potentially triggering failures during IND-enabling in vivo toxicology studies due to off-target respiratory or hepatic stress.

Quantitative Data Summary

To effectively isolate and quantify this byproduct, researchers must leverage its distinct physicochemical properties.

Property / ParameterValue / ThresholdClinical / Synthetic Relevance
Molecular Formula C 3​ Cl 4​ F 4​ High halogenation drives extreme lipophilicity and environmental persistence.
Boiling Point 112–114 °CSignificantly higher than target HFOs/HFCs; enables fractional distillation.
Density 1.69 g/cm³ (@ 25 °C)High density requires careful phase separation in biphasic organic extractions.
Regulatory Threshold < 0.1% w/wStandard limit for unintended PFAS byproducts in commercial pipelines.
Destruction Temp. > 1000 °CRequired to break robust C-F and C-Cl bonds to prevent ozone depletion.

Self-Validating Analytical and Mitigation Protocols

To ensure pharmaceutical-grade purity of fluorinated intermediates, the following step-by-step methodologies must be employed. These protocols operate as self-validating systems : every analytical run includes internal calibration, and every purification step includes a mass-balance verification to ensure complete accountability of the byproduct.

Protocol 1: GC-MS Detection and Quantification

Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the optimal analytical choice. The four chlorine atoms in CFC-214cb produce a highly distinct isotopic signature (M, M+2, M+4, M+6, M+8) that prevents false positives from other fluorinated impurities.

  • Sample Preparation: Dissolve the crude fluorinated intermediate in a non-halogenated solvent (e.g., hexane) to a concentration of 10 mg/mL.

  • Self-Validation (Internal Standard): Spike the sample with an internal standard (1,4-difluorobenzene) at 10 µg/mL. This validates extraction recovery and instrument sensitivity.

  • Chromatographic Separation: Inject 1 µL onto a mid-polarity capillary column (e.g., DB-624). Program the oven: hold at 40 °C for 5 min, ramp at 10 °C/min to 150 °C. Causality: The mid-polarity stationary phase selectively retains the highly polarizable C-Cl bonds of CFC-214cb, separating it cleanly from lighter, fully fluorinated products.

  • Mass Spectrometric Detection: Monitor the characteristic fragment ions (e.g., [C 2​ Cl 3​ F 2​ ] + ) and the isotopic cluster around m/z 252 (molecular ion).

  • Data Validation: Calculate the ratio of the CFC-214cb peak area to the internal standard. A signal-to-noise ratio >10 at the 0.01% w/w threshold confirms method validity.

Protocol 2: Fractional Distillation and Thermal Destruction

Causality & Rationale: Chemical degradation of CFC-214cb is highly inefficient due to the steric shielding of the carbon backbone by the dense halogen cloud. Physical separation followed by high-temperature incineration is the only reliable mitigation strategy.

  • Fractional Distillation: Transfer the crude batch to a distillation apparatus equipped with a high-efficiency fractionating column (minimum 20 theoretical plates).

  • Separation: Heat the mixture. Target fluorinated intermediates (typically boiling < 50 °C) will distill first. Maintain total reflux until the head temperature stabilizes.

  • Isolation of Impurity: Collect the heavy fraction boiling between 110–115 °C. Causality: CFC-214cb's high boiling point (112-114 °C) is driven by the strong intermolecular London dispersion forces of its four chlorine atoms, allowing complete separation from lighter fluorocarbons.

  • Self-Validation (Mass Balance): Perform a mass-balance calculation post-distillation to ensure 100% recovery of the input mass, validating that no CFC-214cb remains hidden in the system or distillation heel.

  • Thermal Destruction: Route the isolated CFC-214cb fraction to a commercial hazardous waste destruction facility. The mandates thermal destruction at temperatures >1000 °C to break the robust C-F bonds and prevent environmental release [4].

AnalyticalWorkflow Sample Crude Synthesis Batch GCMS GC-MS Analysis (Electron Ionization) Sample->GCMS Quant Quantification (<0.1% w/w threshold) GCMS->Quant Distillation Fractional Distillation (BP: 112-114 °C) Quant->Distillation If > Threshold Pure Purified Product Distillation->Pure Light Fraction Waste CFC-214cb Waste (Thermal Destruction) Distillation->Waste Heavy Fraction

Fig 2. Self-validating analytical workflow for detection and removal of CFC-214cb impurities.

Conclusion

The presence of 1,1,1,3-Tetrachlorotetrafluoropropane as a byproduct is an unavoidable reality of radical-driven chlorofluorination chemistry. However, by understanding the steric and electronic causalities of its formation, drug development professionals can implement robust, self-validating analytical and physical separation protocols. Strict adherence to GC-MS quantification and high-efficiency fractional distillation ensures that pharmaceutical supply chains remain free of this toxic, ozone-depleting impurity, safeguarding both catalytic downstream processes and patient safety.

References

  • 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. CAS Common Chemistry. American Chemical Society. URL:[Link]

  • Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews. American Chemical Society (ACS). URL:[Link]

  • ODS Destruction in the United States and Abroad. U.S. Environmental Protection Agency (EPA). URL:[Link]

Protocols & Analytical Methods

Method

An In-Depth Technical Guide to the Applications of 1,1,1,3-Tetrachlorotetrafluoropropane in Fluorination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] This has led to a substantial portion of pharmaceuticals and agrochemicals containing at least one fluorine atom.[2][3] Consequently, the development and understanding of novel fluorinating agents and fluorinated building blocks are of paramount importance.

This guide provides a comprehensive technical overview of 1,1,1,3-tetrachlorotetrafluoropropane (also known as Freon 214), a compound positioned at the intersection of industrial fluorochemistry and synthetic potential. While its role as a direct, general-purpose fluorinating agent is not extensively documented in peer-reviewed literature, its established significance as a key intermediate in the synthesis of next-generation fluorocarbons and its potential as a specialized reagent warrant a detailed examination for the research and development community.[1][4] We will delve into its properties, established applications, and a hypothetical protocol to illustrate its potential utility as a fluorinated building block in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₃Cl₄F₄[5]
Molecular Weight 253.84 g/mol [5]
CAS Number 2268-46-4[5]
Synonyms Freon 214, 1,3,3,3-Tetrachloro-1,1,2,2-tetrafluoropropane[5][6]
Appearance Not specified (likely a liquid)

Safety and Handling:

1,1,1,3-Tetrachlorotetrafluoropropane is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[7]

  • Hazards: May cause skin, eye, and respiratory irritation.[7] It is also recognized as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[7][8]

  • Handling: Avoid breathing fumes, mists, or vapors. Use spark-proof tools and ground all equipment to prevent static discharge.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and locked up.[7][9]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not release into the environment.[7][8]

Established Application: An Intermediate in HFO Synthesis

The most well-documented application of 1,1,1,3-tetrachlorotetrafluoropropane is as a stable intermediate in the production of hydrofluoroolefins (HFOs), which are valued for their low ozone depletion potential.[1] Specifically, it is a known intermediate in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).[1]

This process typically involves the liquid-phase fluorination of a chlorinated propane feedstock, such as 1,1,1,3,3-pentachloropropane (HCC-240fa), with anhydrous hydrogen fluoride (HF).[1] During this reaction, 1,1,1,3-tetrachlorotetrafluoropropane is formed as a stable, underfluorinated intermediate.[1] Further reaction is then required to achieve the desired HFO.

G cluster_0 Synthesis Workflow for HCFO-1233zd start 1,1,1,3,3-Pentachloropropane (HCC-240fa) intermediate 1,1,1,3-Tetrachlorotetrafluoropropane (Stable Intermediate) start->intermediate Liquid-Phase Fluorination hf Hydrogen Fluoride (HF) hf->intermediate product 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) intermediate->product Further Reaction

Caption: Workflow for the synthesis of HCFO-1233zd.

Potential Application: A Fluorinated Building Block in Medicinal Chemistry

While direct use as a broad-spectrum fluorinating agent is not well-established, the structure of 1,1,1,3-tetrachlorotetrafluoropropane, with its multiple chlorine and fluorine atoms, makes it an intriguing building block for introducing fluorinated motifs into complex molecules. The differential reactivity of the C-Cl versus C-F bonds could be exploited for selective chemical transformations.

Below is a hypothetical protocol demonstrating how a researcher might approach using a related, structurally similar compound as a precursor to a fluorinated heterocyclic scaffold, a common motif in drug candidates. This conceptual workflow illustrates the potential of such polychlorofluoropropanes in synthetic chemistry.

Hypothetical Protocol: Synthesis of a Fluorinated Pyrrolidine Derivative

This protocol is a conceptual illustration of how a polychlorofluoropropane could be used in a one-pot reductive amination/cyclization reaction to form a fluorinated pyrrolidine ring system.

Objective: To synthesize a novel N-benzyl-fluoropyrrolidine derivative using a polychlorofluoropropane as the key building block.

Reaction Scheme: (Polychlorofluoropropane) + Benzylamine --(Reducing Agent, Catalyst)--> N-Benzyl-fluoropyrrolidine

Materials:

  • 1,1,1,3-Tetrachlorotetrafluoropropane (or a similar polychlorofluoropropane)

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup:

    • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.

    • Purge the entire apparatus with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition:

    • To the flask, add anhydrous THF (100 mL) via syringe.

    • Add benzylamine (1.0 eq) and tetrabutylammonium bromide (0.05 eq) to the stirring solvent.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Slowly add the polychlorofluoropropane (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. An initial nucleophilic substitution is expected to occur.

  • Reductive Cyclization:

    • After the addition is complete, continue stirring at 0 °C for 30 minutes.

    • In a separate flask, prepare a suspension of sodium borohydride (3.0 eq) in 20 mL of anhydrous THF.

    • Add the NaBH₄ suspension to the reaction mixture portion-wise over 30 minutes, carefully monitoring for any exotherm or gas evolution.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 12-18 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target fluorinated pyrrolidine.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_workflow Hypothetical Synthesis Workflow setup 1. Reaction Setup (Inert Atmosphere) addition 2. Reagent Addition (0 °C) setup->addition cyclization 3. Reductive Cyclization (Reflux) addition->cyclization workup 4. Quench & Extraction cyclization->workup purify 5. Purification (Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: A conceptual workflow for synthesizing a fluorinated heterocycle.

Conclusion

1,1,1,3-Tetrachlorotetrafluoropropane holds a defined and important role in industrial chemistry as a key intermediate for producing modern, environmentally friendlier fluorocarbons. For the research scientist and drug development professional, its immediate utility lies not as a conventional fluorinating agent, but as a specialized fluorinated building block. The presence of multiple, reactive C-Cl bonds alongside stable C-F bonds presents opportunities for complex synthetic transformations.

While established protocols for its direct application in fluorination are scarce, the principles of organofluorine chemistry suggest a rich potential for this and related polychlorofluoropropanes in the construction of novel, fluorine-containing molecules. Further academic research is necessary to fully explore and validate its reactivity profiles and expand its application in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.

References

  • Benchchem. Safety Precautions for 1,1,3,3-Tetrachloro-1-fluoropropane: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for the Laboratory-Scale Synthesis and Use of 1,1,3,3-Tetrachloro-1-fluoropropane.
  • Benchchem. In-Depth Technical Guide to 1,1,3,3-Tetrachloro-1-fluoropropane for Researchers and Drug Development Professionals.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3-TETRAFLUOROPROPANE. (2023-01-14).
  • Benchchem. Application Notes and Protocols for 1,1,3,3-Tetrachloro-1-fluoropropane.
  • Synquest Labs. 1,1,1,3-Tetrachlorotetrafluoropropane Safety Data Sheet.
  • The Role of 1,1,1,3-Tetrachloropropane in Modern Chemical Synthesis. (2025-10-19).
  • SynQuest Labs. 1,1,1,3-Tetrafluoropropane Safety Data Sheet.
  • ABX advanced biochemical compounds. Material Safety Data Sheet. (2012-06-20).
  • ResearchGate. Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene | Request PDF. (2026-03-16).
  • Recent advances in green fluorine chemistry.
  • ChemicalBook. 1,1,1,3-Tetrachlorotetrafluoropropane | 2268-46-4.
  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.
  • Google Patents. WO1998005614A1 - Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane.
  • European Patent Office. SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - EP 3699165 A1. (2020-08-26).
  • PubChem. 1,1,2,3-Tetrachlorotetrafluoropropane | C3Cl4F4 | CID 13717704.
  • PMC. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. (2013-10-31).
  • Google Patents. US4885416A - Fluorination process.
  • PMC. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. (2021-02-03).
  • Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups.
  • ACS GCI Pharmaceutical Roundtable. Fluorinating agents.
  • Organic Syntheses. TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE.
  • Drugfuture. 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE.
  • MDPI. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026-03-03).
  • Google Patents. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE.
  • ResearchGate. Synthesis of Tetrabutylammonium Tri(1,1,1,3,3,3-hexafluoro-2-propanol)-Coordinated Fluoride and Its Application to Anodic Fluorination.
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Application

Introduction to 1,1,1,3-Tetrachlorotetrafluoropropane and the Imperative for High Purity

An Application Note and Protocol Guide for the Purification of 1,1,1,3-Tetrachlorotetrafluoropropane For the attention of researchers, scientists, and professionals in drug development, this document provides detailed me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Purification of 1,1,1,3-Tetrachlorotetrafluoropropane

For the attention of researchers, scientists, and professionals in drug development, this document provides detailed methodologies for the purification of 1,1,1,3-tetrachlorotetrafluoropropane (CFC-214cb). As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in adapting and troubleshooting these protocols.

1,1,1,3-Tetrachlorotetrafluoropropane, with the chemical formula C₃Cl₄F₄, is a chlorofluorocarbon (CFC) that finds utility in specialized chemical synthesis.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and the introduction of toxic or reactive impurities into the final product.[2] Common impurities stemming from its synthesis can include other chlorinated or fluorinated propanes, unreacted starting materials, and byproducts such as acidic gases.[2][3] This guide details several effective purification strategies, ranging from bulk separation to high-purity polishing techniques.

Physicochemical Properties for Purification Strategy Design

A successful purification strategy is predicated on a thorough understanding of the compound's physical properties, as well as those of its potential impurities.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
1,1,1,3-Tetrachlorotetrafluoropropane 2268-46-4253.84~114
1,1,1,3,3-Pentachloropropane15112-43-3218.3~199
1,1,3-Trichloropropene6922-68-5145.4~144
Hydrogen Chloride (HCl)7647-01-036.5-85.1

Note: Boiling points are approximate and may vary with pressure. Data synthesized from available chemical databases.[4]

I. Fractional Distillation: The Primary Purification Workhorse

Fractional distillation is the most effective method for the bulk purification of 1,1,1,3-tetrachlorotetrafluoropropane, separating compounds based on differences in their boiling points. Given the boiling point of approximately 114°C, distillation at atmospheric pressure is feasible.[4] However, for heat-sensitive impurities or to prevent potential decomposition, vacuum distillation is a prudent alternative.

Principle of Operation

This technique relies on the establishment of a temperature gradient along a fractionating column. As the mixed vapors rise, they cool, condense, and re-vaporize multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (lower boiling point), while the liquid flowing back down the column becomes enriched in the less volatile component.

Experimental Protocol: Fractional Distillation

Materials:

  • Crude 1,1,1,3-Tetrachlorotetrafluoropropane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum pump and gauge (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude 1,1,1,3-tetrachlorotetrafluoropropane and add boiling chips. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin heating the flask gently. If stirring, ensure a consistent rate.

  • Equilibration: Allow the vapor to rise slowly through the column to establish thermal equilibrium. This is crucial for efficient separation.

  • Fraction Collection: Collect the distillate in separate fractions based on the temperature at the distillation head.

    • Fore-run: Collect the initial fraction, which will contain more volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure 1,1,1,3-tetrachlorotetrafluoropropane (~114°C at atmospheric pressure).

    • Tailings: As the temperature begins to rise or fall, switch to a new receiving flask to collect the higher-boiling impurities.

  • Shutdown: Once the main fraction is collected, stop heating and allow the apparatus to cool before dismantling.

Workflow for Fractional Distillation

cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Processing A Charge Crude Product into Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Heat and Equilibrate the Column B->C D Collect Fore-run (Volatile Impurities) C->D E Collect Main Fraction (Pure Product) D->E F Collect Tailings (High-Boiling Impurities) E->F G Cool and Disassemble Apparatus F->G H Analyze Purity of Main Fraction (e.g., GC) G->H

Caption: Workflow for fractional distillation of 1,1,1,3-tetrachlorotetrafluoropropane.

II. Preparative Gas Chromatography (Prep-GC) for High-Purity Samples

For applications demanding the highest purity, such as in the synthesis of pharmaceutical intermediates, preparative gas chromatography is the method of choice. It offers unparalleled resolution for separating closely related impurities.

Principle of Operation

Prep-GC operates on the same principles as analytical GC, separating compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase within a column.[5] By using larger columns and specialized collection systems, gram-to-kilogram quantities of purified material can be obtained.

Experimental Protocol: Preparative Gas Chromatography

Instrumentation:

  • Preparative Gas Chromatograph

  • Appropriate column (e.g., a non-polar or medium-polarity column for general separation of halogenated compounds)

  • Injector with a large volume capacity

  • Detector (e.g., Thermal Conductivity Detector - TCD, which is non-destructive)

  • Fraction collector

Procedure:

  • Method Development: Develop a separation method on an analytical GC to determine the optimal column, temperature program, and flow rate for separating the target compound from its impurities. An electron capture detector (ECD) or a halogen-specific detector (XSD) can be highly selective for this purpose.[5][6]

  • System Setup: Install the preparative column and configure the instrument with the optimized method parameters.

  • Injection: Inject a suitable volume of the pre-purified (e.g., distilled) 1,1,1,3-tetrachlorotetrafluoropropane.

  • Separation and Collection: As the compounds elute from the column and are detected, the fraction collector is triggered to collect the peak corresponding to the pure product.

  • Solvent Removal: The collected fractions are typically dissolved in a solvent, which must then be carefully removed, for instance, by rotary evaporation.

Workflow for Preparative Gas Chromatography

A Analytical GC Method Development B Scale-up to Preparative GC System A->B C Inject Pre-purified Sample B->C D Chromatographic Separation C->D E Detect Eluting Compounds D->E F Collect Target Fraction E->F G Verify Purity of Collected Fraction F->G

Caption: General workflow for purification by preparative gas chromatography.

III. Ancillary Purification Techniques: Washing and Adsorption

These methods are typically employed as preliminary clean-up steps before distillation or as a final polishing step.

A. Aqueous and Caustic Washing

Principle: This liquid-liquid extraction technique removes water-soluble and acidic impurities. A dilute caustic wash (e.g., with sodium bicarbonate or dilute sodium hydroxide) will neutralize and remove acidic contaminants like residual HCl.[7][8]

Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.

  • Repeat the wash with a dilute sodium bicarbonate solution, followed by a final water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

Workflow for Aqueous Washing

A Dissolve Crude Product in Immiscible Solvent B Wash with Deionized Water A->B C Wash with Dilute Caustic Solution B->C D Final Water Wash C->D E Dry Organic Layer D->E F Remove Solvent E->F

Caption: Liquid-liquid extraction workflow for removing acidic and water-soluble impurities.

B. Adsorbent-Based Purification

Principle: Passing the compound through a column of a solid adsorbent like silica gel, activated alumina, or a molecular sieve can remove polar impurities, residual water, and other trace contaminants.[9][10]

Protocol:

  • Prepare a column packed with the chosen adsorbent (e.g., silica gel).

  • Dissolve the 1,1,1,3-tetrachlorotetrafluoropropane in a non-polar solvent (e.g., hexane).

  • Load the solution onto the column.

  • Elute the product with the non-polar solvent, as the polar impurities will be retained by the adsorbent.

  • Collect the eluent and remove the solvent.

Summary of Purification Methods

MethodPrinciplePurity AchievableThroughputKey Application
Fractional Distillation Separation by boiling pointGood to HighHighBulk purification
Preparative GC Differential partitioningVery HighLowHigh-purity polishing
Aqueous/Caustic Wash Liquid-liquid extractionLow (as standalone)HighRemoval of acidic/polar impurities
Adsorbent Purification Adsorption of polar impuritiesLow (as standalone)MediumRemoval of trace polar contaminants

Conclusion

The selection of a purification strategy for 1,1,1,3-tetrachlorotetrafluoropropane is dictated by the initial purity of the crude material and the final purity requirements of the intended application. For bulk purification, fractional distillation is the most practical approach. For achieving the highest levels of purity, preparative gas chromatography is indispensable. Aqueous washing and adsorbent-based methods serve as valuable ancillary steps to enhance the efficacy of the primary purification techniques.

References

  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). Retrieved from [Link].

  • HazComFast. (n.d.). 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link].

  • Google Patents. (2016). WO2016189214A1 - Compositions based on 1,1,3,3-tetrachloropropene.
  • PubChem. (n.d.). 1,1,2,3-Tetrachlorotetrafluoropropane. Retrieved from [Link].

  • Google Patents. (1990). US4934149A - Method of reducing chlorofluorocarbon refrigerant emissons to the atmosphere.
  • NIST. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. Retrieved from [Link].

  • Google Patents. (1963). US3101304A - Distillation process for fluorocarbons.
  • Agilent. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link].

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link].

  • International Journal of Plasma Environmental Science and Technology. (n.d.). Recovery and Regeneration of CFCs Using Electrostatic Separation. Retrieved from [Link].

  • Quick Company. (n.d.). Process For Preparing Fluorinated Hydrocarbons And Design Of Apparatus Thereof. Retrieved from [Link].

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link].

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link].

  • Scribd. (n.d.). Fluorocarbon-Hydrocarbon Diblocks Overview. Retrieved from [Link].

  • University of Würzburg. (1995). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. Retrieved from [Link].

  • ResearchGate. (2025). Environment-friendly industrial cleaning agents incorporating plant-oil-based raw materials as chlorofluorocarbon (CFC) alternatives. Retrieved from [Link].

  • PMC. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link].

  • European Patent Office. (2020). SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - EP 3699165 A1. Retrieved from [Link].

  • ResearchGate. (n.d.). The fluorination of hydrocarbons with cobalt trifluoride. Retrieved from [Link].

  • Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • RAND Corporation. (n.d.). Technical Options for Reducing Chlorofluorocarbon Emissions. Retrieved from [Link].

  • Drinking Water Inspectorate. (n.d.). Chemical removal of contaminants. Retrieved from [Link].

  • MDPI. (2025). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link].

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Method

The Unexplored Potential of 1,1,1,3-Tetrachlorotetrafluoropropane in Advanced Materials Research: Application Notes and Protocols

Introduction 1,1,1,3-Tetrachlorotetrafluoropropane (CAS No. 2268-46-4), a halogenated hydrocarbon, represents a chemical entity with significant, yet largely untapped, potential within the realm of material science.[1] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1,1,3-Tetrachlorotetrafluoropropane (CAS No. 2268-46-4), a halogenated hydrocarbon, represents a chemical entity with significant, yet largely untapped, potential within the realm of material science.[1] Its unique molecular structure, possessing both chlorine and fluorine atoms, positions it as a versatile, albeit under-documented, building block for the synthesis of novel fluorinated materials.[2] The incorporation of fluorine into polymers and on surfaces can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique dielectric characteristics.[3][4]

This guide serves as a detailed technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a foundational understanding of the potential applications of 1,1,1,3-Tetrachlorotetrafluoropropane. The protocols detailed herein are based on established principles of organic and polymer chemistry and are intended to serve as a starting point for innovation and exploration in your own research endeavors. While direct, extensive literature on the material science applications of this specific compound is sparse, the following sections extrapolate its potential from its chemical nature and the known behavior of similar fluorinated compounds.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is paramount for its safe and effective use in a research setting. The following table summarizes the key physicochemical properties of 1,1,1,3-Tetrachlorotetrafluoropropane.

PropertyValueUnitSource
Molecular FormulaC3Cl4F4[1]
Molecular Weight253.84 g/mol [1][5]
CAS Number2268-46-4[5]
Normal Boiling Point (Tboil)387.00 - 387.70K[5]
Normal Melting Point (Tfus)252.87K[5]
Octanol/Water Partition Coefficient (logPoct/wat)3.824[5]

Safety Precautions:

1,1,1,3-Tetrachlorotetrafluoropropane is a chemical that requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[6] It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information before use.[1][7]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1] In enclosed spaces or where there is a risk of inhalation, a full-face respirator or self-contained breathing apparatus (SCBA) may be necessary.[1]

  • Inhalation: May cause respiratory irritation.[6] If inhaled, move the individual to fresh air immediately.[1][7]

  • Skin Contact: May cause skin irritation.[6] In case of contact, wash the affected area thoroughly with soap and water.[7]

  • Eye Contact: May cause serious eye irritation.[6] If contact occurs, rinse cautiously with water for several minutes.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Potential Application 1: A Novel Building Block for Fluorinated Monomers

The structure of 1,1,1,3-Tetrachlorotetrafluoropropane, with its reactive C-Cl bonds, makes it a plausible precursor for the synthesis of novel fluorinated monomers. These monomers can then be polymerized to create advanced materials with tailored properties.[8][9] The following is a hypothetical, yet chemically sound, protocol for the conversion of 1,1,1,3-Tetrachlorotetrafluoropropane into a functionalized acrylate monomer, a class of compounds widely used in polymer synthesis.[10]

Hypothetical Protocol: Synthesis of a Fluorinated Acrylate Monomer

Objective: To synthesize a novel fluorinated acrylate monomer from 1,1,1,3-Tetrachlorotetrafluoropropane for potential use in radical polymerization.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydrochlorination cluster_2 Step 3: Functionalization 1113_TCTFP 1,1,1,3-Tetrachloro- tetrafluoropropane Intermediate_1 Vinyl-Substituted Intermediate 1113_TCTFP->Intermediate_1 Ether, Dry Conditions Grignard_Reagent Grignard Reagent (e.g., CH2=CHMgBr) Grignard_Reagent->Intermediate_1 Intermediate_1_2 Vinyl-Substituted Intermediate Alkene_Intermediate Fluorinated Diene Intermediate_1_2->Alkene_Intermediate THF, Heat Base Strong Base (e.g., t-BuOK) Base->Alkene_Intermediate Alkene_Intermediate_2 Fluorinated Diene Final_Monomer Fluorinated Acrylate Monomer Alkene_Intermediate_2->Final_Monomer Lewis Acid Catalyst Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Final_Monomer

Caption: Hypothetical synthesis of a fluorinated acrylate monomer.

Materials:

  • 1,1,1,3-Tetrachlorotetrafluoropropane

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Acryloyl chloride

  • Lewis acid catalyst (e.g., AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Schlenk line)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Chromatography column

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of vinyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with 1,1,1,3-Tetrachlorotetrafluoropropane: Cool the Grignard reagent to 0 °C. Add a solution of 1,1,1,3-Tetrachlorotetrafluoropropane in anhydrous diethyl ether dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation of Intermediate 1: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the vinyl-substituted intermediate.

  • Dehydrochlorination: In a separate flask under an inert atmosphere, dissolve the isolated intermediate in anhydrous THF. Add a solution of potassium tert-butoxide in THF dropwise at room temperature. Heat the reaction to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation of Intermediate 2: Cool the reaction to room temperature and quench with water. Extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography to yield the fluorinated diene.

  • Functionalization with Acryloyl Chloride: In a flask under an inert atmosphere, dissolve the fluorinated diene in anhydrous DCM and cool to 0 °C. Add the Lewis acid catalyst, followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0 °C and monitor its progress.

  • Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final fluorinated acrylate monomer by column chromatography.

Potential Application 2: Surface Modification Agent

The presence of fluorine in 1,1,1,3-Tetrachlorotetrafluoropropane makes it a candidate for surface modification applications. By grafting this molecule or its derivatives onto the surface of a material, one could impart properties such as hydrophobicity, oleophobicity, and increased chemical resistance.

Protocol: Plasma-Assisted Surface Fluorination

Objective: To modify the surface of a polymer substrate to enhance its hydrophobicity using a plasma polymerization process with 1,1,1,3-Tetrachlorotetrafluoropropane as a precursor.

Workflow Diagram:

G Start Start: Clean Polymer Substrate Vacuum Place in Plasma Reactor and Evacuate Start->Vacuum Inert_Gas Introduce Inert Gas (e.g., Argon) Vacuum->Inert_Gas Plasma_Clean Ignite Plasma for Surface Cleaning Inert_Gas->Plasma_Clean Introduce_Precursor Introduce 1,1,1,3-Tetrachloro- tetrafluoropropane Vapor Plasma_Clean->Introduce_Precursor Plasma_Polymerization Ignite Plasma for Deposition of Fluorinated Layer Introduce_Precursor->Plasma_Polymerization Characterization Surface Characterization: Contact Angle, XPS, SEM Plasma_Polymerization->Characterization End End: Hydrophobic Surface Characterization->End

Caption: Workflow for plasma-assisted surface fluorination.

Materials:

  • 1,1,1,3-Tetrachlorotetrafluoropropane

  • Polymer substrate (e.g., polyethylene, polypropylene)

  • Inert gas (e.g., Argon)

  • Cleaning solvents (e.g., isopropanol, deionized water)

Equipment:

  • Plasma reactor with a radio-frequency (RF) power source

  • Vacuum pump

  • Mass flow controllers

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Scanning electron microscope (SEM)

Step-by-Step Protocol:

  • Substrate Preparation: Thoroughly clean the polymer substrate by sonicating in isopropanol and then deionized water. Dry the substrate with a stream of nitrogen.

  • Plasma Reactor Setup: Place the cleaned substrate into the plasma reactor chamber. Evacuate the chamber to a base pressure of less than 10^-3 mbar.

  • Surface Cleaning (Optional but Recommended): Introduce an inert gas, such as argon, into the chamber at a controlled flow rate. Ignite the plasma at a low power for a short duration to further clean and activate the substrate surface.

  • Precursor Introduction: Introduce the vapor of 1,1,1,3-Tetrachlorotetrafluoropropane into the chamber using a mass flow controller. Allow the pressure to stabilize.

  • Plasma Polymerization: Ignite the RF plasma at a specific power and for a set duration. The plasma will cause the precursor to fragment and deposit a thin, cross-linked fluorinated polymer film on the substrate surface.

  • Post-Treatment: After the deposition, turn off the plasma and the precursor flow. Allow the chamber to cool before venting to atmospheric pressure.

  • Surface Characterization:

    • Contact Angle Measurement: Measure the static water contact angle to quantify the hydrophobicity of the modified surface. A significant increase in the contact angle compared to the untreated substrate indicates successful fluorination.

    • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface and the presence of fluorine.

    • Scanning Electron Microscopy (SEM): Use SEM to visualize the morphology of the deposited film.

Conclusion

While 1,1,1,3-Tetrachlorotetrafluoropropane is not a widely documented compound in material science literature, its chemical structure suggests significant potential as a building block for novel fluorinated materials. The protocols outlined in this guide are intended to be a starting point for researchers to explore these possibilities. By leveraging established chemical principles, it is plausible to utilize this compound in the synthesis of new monomers and for the modification of material surfaces. As with all research, careful planning, adherence to safety protocols, and thorough characterization of the resulting materials are essential for success.

References

  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). Retrieved from [Link]

  • HazComFast. (n.d.). 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,3-Tetrachlorotetrafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrafluoropropane. Retrieved from [Link]

  • Chen, M. (n.d.). Controllable synthesis of fluorinated polymers. Fudan University. Retrieved from [Link]

  • Ameduri, B., & Boutevin, B. (Eds.). (2014).
  • Laiz Treceño, M. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,1,1,3-Tetrachloropropane in Scientific Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016189214A1 - Compositions based on 1,1,3,3-tetrachloropropene.
  • Ameduri, B. (2020).
  • Google Patents. (n.d.). US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane.
  • Anhui Techchem Industrial Co.,Ltd. (2023, November 17). Usage and synthesis method of 1,1,1,3-tetrachloropropane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Minimizing Byproducts in 1,1,1,3-Tetrachlorotetrafluoropropane Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in troubleshooting the catalytic fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in troubleshooting the catalytic fluorination of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) . This compound (CAS 2268-46-4) is a critical intermediate in the synthesis of advanced fluorocarbons and pharmaceutical precursors 1.

Below, you will find field-proven insights into reaction mechanics, a troubleshooting FAQ, quantitative byproduct data, and self-validating experimental protocols to ensure high-yield, reproducible workflows.

I. Troubleshooting FAQs: Reaction Mechanics & Byproduct Mitigation

Q1: What are the primary byproducts formed during the catalytic fluorination of CFC-214cb, and why do they occur? A: The fluorination of CFC-214cb using anhydrous Hydrogen Fluoride (HF) over a metal catalyst (e.g., Cr₂O₃ or SbCl₅) operates via successive halogen exchange. The primary byproducts fall into three categories:

  • Over-fluorinated species (e.g., CFC-215cb): Occurs when the residence time is too long or the HF:organic molar ratio is excessively high, driving the equilibrium past the target substitution.

  • Under-fluorinated species : Results from catalyst deactivation or insufficient thermal energy to break the required C-Cl bonds.

  • Cleavage fragments (C1/C2) : Caused by thermal cracking. The C-C bond is the weakest link in the molecule; localized exotherms (hot spots) on the catalyst bed provide enough activation energy to cleave the carbon backbone 2.

Q2: How can I eliminate the formation of C1 and C2 cleavage fragments in my reactor effluent? A: Cleavage is strictly a thermal management issue. Halogen exchange is highly exothermic. If the heat of reaction is not dissipated, the localized temperature exceeds the C-C bond dissociation energy. Field Insight: Dilute your catalyst bed with an inert, thermally conductive material (like graphite or α-alumina) to act as a heat sink. Transitioning from a fixed-bed to a fluidized-bed reactor will also eliminate thermal gradients and suppress cracking.

Q3: My catalyst deactivates rapidly, leading to unreacted starting material and the formation of dark, tar-like oligomers. How do I prevent this? A: Tar formation is the result of olefin oligomerization. When the catalyst (e.g., Cr³⁺) becomes overly reduced during the reaction, it promotes dehydrohalogenation (loss of HCl or HF), forming reactive double bonds that polymerize into coke. Field Insight: To maintain the catalyst in its active, higher oxidation state, continuously co-feed an oxidant. Industrial patent literature demonstrates that adding chlorine (Cl₂) or oxygen (O₂) at 0.1 to 10% by volume relative to the starting material preserves catalyst longevity and entirely suppresses tar formation 3.

II. Quantitative Data: Byproduct Identification Matrix

Summarizing quantitative and structural data is critical for rapid GC-MS identification. Use this matrix to calibrate your analytical expectations.

Byproduct CategoryRepresentative ChemicalFormulaPrimary CauseMitigation Strategy
Over-fluorinated 1,1,1-Trichloropentafluoropropane (CFC-215cb)C₃Cl₃F₅Excess HF ratio; High residence timeReduce HF:organic ratio; Increase space velocity
Under-fluorinated Pentachlorotrifluoropropane isomersC₃Cl₅F₃Catalyst reduction; Low bed temperatureCo-feed Cl₂ (2% v/v); Optimize reactor heating
Cleavage (C1) Chlorotrifluoromethane (CFC-13)CF₃ClThermal cracking (Hot spots > 350°C)Dilute catalyst bed with graphite
Cleavage (C2) Chloropentafluoroethane (CFC-115)C₂ClF₅Thermal cracking (Hot spots > 350°C)Increase N₂ sweep gas flow
Oligomers / Tar Polyhalogenated alkanes (High MW)VariableOlefin polymerization on reduced catalystRegular catalyst regeneration with O₂/HF

III. Reaction Pathway Diagram

The following logical diagram maps the causality between reaction conditions and byproduct branching.

G A 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) B Target Product (e.g., CFC-215cb) A->B Optimal HF ratio Controlled Temp C Over-fluorinated (e.g., CFC-216cb) A->C Excess HF Prolonged Residence D Cleavage Fragments (C1/C2 species) A->D Thermal Cracking (Hot Spots) E Oligomers / Tar (Catalyst Coke) A->E Catalyst Reduction (Low Cl2 co-feed)

Reaction pathways and byproduct formation from 1,1,1,3-Tetrachlorotetrafluoropropane.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality checks and automated feedback loops.

Protocol A: Catalytic Gas-Phase Fluorination Workflow

Objective: Convert CFC-214cb to target fluorocarbons while minimizing byproducts.

  • Catalyst Bed Preparation:

    • Action: Load a Hastelloy C tubular reactor with a 1:1 volumetric mixture of chromium(III) oxide catalyst and inert graphite pellets.

    • Causality: Graphite increases the thermal conductivity of the bed, preventing the localized hot spots that cause C-C bond cleavage.

  • Reactant Co-Feeding:

    • Action: Vaporize CFC-214cb and mix with anhydrous HF at a 1:5 molar ratio. Co-feed 2% v/v Cl₂ gas into the stream.

    • Causality: Cl₂ maintains the Cr catalyst in its highest oxidation state, preventing the reduction of active sites that leads to olefin oligomerization and tar 3.

    • Self-Validation Check: Monitor the reactor effluent for trace unreacted Cl₂ using a UV-Vis flow cell. If Cl₂ absorbance drops to zero, the catalyst is actively being reduced; the system must automatically increase the Cl₂ feed rate by 0.5% increments until trace breakthrough is restored.

  • Thermal Regulation:

    • Action: Maintain the external reactor jacket at 250°C.

    • Self-Validation Check: The reactor must utilize a multi-point internal thermocouple array. If the temperature differential (ΔT) across any two points in the bed exceeds +10°C, the system automatically triggers an influx of inert N₂ sweep gas to quench the exotherm, validating thermal control and preventing thermal cracking.

  • Product Collection:

    • Action: Pass the effluent through a 10% aqueous KOH scrubber to neutralize unreacted HF/HCl, then condense the organics in a -78°C dry ice/isopropanol trap.

Protocol B: GC-MS Identification of Effluent

Objective: Accurately quantify the ratio of target product to over/under-fluorinated byproducts.

  • Sample Dilution:

    • Action: Dilute 100 µL of the condensed organic phase in 1 mL of chilled dichloromethane (DCM).

    • Causality: Diluting in a chilled solvent prevents the evaporative loss of highly volatile C1/C2 cleavage products, ensuring mass balance accuracy.

  • System Suitability Test (SST):

    • Action: Inject a standard calibration mix containing CFC-214cb, CFC-215cb, and CFC-216cb onto a DB-VRX capillary column.

    • Self-Validation Check: The chromatography data system (CDS) must calculate the peak resolution (Rs). The sequence is programmed to automatically pause if the Rs between CFC-214cb and CFC-215cb is < 1.5. This prevents the collection of confounded, overlapping data.

  • Mass Spectrometry (Isotope Pattern Analysis):

    • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Causality: Because fluorine is monoisotopic but chlorine has a distinct 3:1 ratio of ³⁵Cl to ³⁷Cl, counting the M, M+2, M+4, and M+6 isotope peaks allows you to absolutely confirm the number of retained chlorine atoms. This uniquely distinguishes over-fluorinated byproducts (fewer Cl atoms) from under-fluorinated byproducts (more Cl atoms) without relying solely on retention times.

V. References

  • Title : Industrial Process Profiles for Environmental Use: Chapter 16: Fluorocarbon-Hydrogen Fluoride Industry Source : epa.gov (U.S. Environmental Protection Agency) URL :[Link]

  • Title : EP0407622B1 - Process for producing a 2,2-difluoropropane Source : google.com (Google Patents) URL :

  • Title : 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - CAS Common Chemistry Source : cas.org (American Chemical Society) URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Issues in 1,1,1,3-Tetrachlorotetrafluoropropane Purification

Welcome to the Technical Support Center for the purification of 1,1,1,3-tetrachlorotetrafluoropropane (C₃Cl₄F₄). This guide is designed for researchers, scientists, and drug development professionals to address common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1,1,1,3-tetrachlorotetrafluoropropane (C₃Cl₄F₄). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this halogenated propane. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the purity of your product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,1,1,3-tetrachlorotetrafluoropropane?

A1: The impurity profile of 1,1,1,3-tetrachlorotetrafluoropropane can vary depending on the synthetic route. However, common impurities often include structural isomers (e.g., 1,1,2,3-tetrachlorotetrafluoropropane), under- or over-halogenated propanes, unreacted starting materials, and solvent residues.[1] The presence of these impurities can significantly impact the performance and safety of the final product.

Q2: Why is fractional distillation often challenging for purifying 1,1,1,3-tetrachlorotetrafluoropropane?

A2: Fractional distillation separates compounds based on differences in their boiling points. However, many of the common impurities in crude 1,1,1,3-tetrachlorotetrafluoropropane are structural isomers with very similar boiling points, making their separation by simple or even fractional distillation difficult.[1] Achieving high purity often requires a distillation column with a high number of theoretical plates and careful control of the reflux ratio.

Q3: Can 1,1,1,3-tetrachlorotetrafluoropropane form azeotropes?

Q4: What are the key safety precautions when handling 1,1,1,3-tetrachlorotetrafluoropropane?

A4: 1,1,1,3-tetrachlorotetrafluoropropane should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of a spill, remove all ignition sources and use non-sparking tools for cleanup.[5]

Section 2: Troubleshooting Guide for Purification by Distillation

Distillation is a primary method for purifying 1,1,1,3-tetrachlorotetrafluoropropane. However, several issues can arise. This section provides a systematic approach to troubleshooting common distillation problems.

Problem 1: Poor Separation Efficiency (Product Contaminated with Impurities)

Initial Assessment: Your final product, after distillation, shows the presence of impurities with boiling points close to that of 1,1,1,3-tetrachlorotetrafluoropropane, as confirmed by Gas Chromatography (GC) or other analytical methods.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor separation in distillation.

Detailed Steps & Explanations:

  • Check Column Efficiency: The efficiency of a distillation column is determined by the number of theoretical plates. For separating close-boiling isomers, a column with a high number of theoretical plates is essential.[1] If you are using a packed column, ensure the packing material is appropriate and has not been compromised. For trayed columns, ensure the trays are properly seated and have not been damaged.[7]

  • Increase Reflux Ratio: A higher reflux ratio increases the number of vapor-liquid equilibrium stages, which can improve separation. However, this also increases the energy consumption and distillation time. Experiment with incrementally increasing the reflux ratio while monitoring the purity of the distillate.

  • Check for Column Flooding or Weeping: Flooding occurs when the liquid and vapor flow rates are too high, leading to a backup of liquid in the column and a significant drop in efficiency.[8] Weeping happens when the vapor rate is too low, causing liquid to leak through the trays instead of being vaporized.[8] Visually inspect the column if possible, or monitor pressure and temperature profiles for abnormalities that might indicate these conditions.[8]

  • Consider Extractive Distillation: If an azeotrope is present or if the boiling points of the components are extremely close, extractive distillation can be an effective solution.[1] This technique involves adding a high-boiling solvent (entrainer) to the mixture to alter the relative volatilities of the components, making separation easier.[1]

Problem 2: Product Decomposition During Distillation

Initial Assessment: You observe a lower than expected yield, discoloration of the product, or the appearance of new, unexpected peaks in your analytical data, suggesting thermal decomposition.

Troubleshooting Workflow:

Sources

Troubleshooting

methods for removing impurities from crude 1,1,1,3-Tetrachlorotetrafluoropropane

Welcome to the technical support center for the purification of crude 1,1,1,3-tetrachlorotetrafluoropropane (CAS No: 2268-46-4). This guide is designed for researchers, scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 1,1,1,3-tetrachlorotetrafluoropropane (CAS No: 2268-46-4). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Impurities, such as isomers, unreacted starting materials, or side-products, can significantly impact reaction outcomes, yield, and the integrity of downstream applications.

This document provides a structured approach to identifying and removing common impurities through a series of troubleshooting guides and frequently asked questions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,1,1,3-tetrachlorotetrafluoropropane.

Problem 1: My final product purity is low (<98%) after a standard fractional distillation.

  • Potential Cause 1: Presence of Close-Boiling Isomers. The synthesis of 1,1,1,3-tetrachlorotetrafluoropropane can often result in a mixture of structural isomers.[1] These isomers, such as 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane (CAS 677-68-9)[2] and 1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane (CAS 2268-44-2),[3] possess similar molecular weights and structures, leading to very close boiling points that are difficult to resolve with standard distillation columns.[4] The target compound, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane, has a boiling point of approximately 114-115°C (387-388 K).[5]

  • Solution/Methodology 1A: High-Efficiency Fractional Distillation.

    • Rationale: To separate components with close boiling points, you must increase the number of theoretical plates in your distillation setup. This enhances the vapor-liquid equilibrium cycles, allowing for a more refined separation.

    • Protocol:

      • Column Selection: Utilize a vacuum-jacketed Vigreux column of at least 50 cm in length or, for superior performance, a packed column (e.g., with Raschig rings or metal sponge).

      • Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask. This prevents bumping and ensures smooth boiling.

      • Reflux Ratio: Maintain a high reflux ratio (e.g., 10:1 or higher), meaning for every 10 drops of condensate returned to the column, only 1 drop is collected. This maximizes the number of equilibrium stages.

      • Insulation: Insulate the distillation head and column to maintain the thermal gradient.

      • Monitoring: Closely monitor the head temperature. A stable temperature plateau indicates the collection of a pure fraction. Collect fractions in small volumes and analyze each by Gas Chromatography (GC) to determine purity.

  • Potential Cause 2: Azeotrope Formation. Your crude product may form a minimum or maximum boiling point azeotrope with one or more impurities, making separation by conventional distillation impossible at a given pressure.[6][7]

  • Solution/Methodology 1B: Pressure-Swing Distillation.

    • Rationale: The composition of an azeotrope is pressure-dependent. By altering the distillation pressure, you can shift the azeotropic point, potentially allowing for separation.[8]

    • Protocol:

      • First Distillation (Vacuum): Perform an initial fractional distillation under reduced pressure. This will alter the relative volatilities and the azeotropic composition. Collect the fraction enriched with the target compound.

      • Second Distillation (Atmospheric): Take the enriched fraction from the first step and re-distill it at atmospheric pressure. The shift in azeotropic composition may now allow the desired product to be separated from the impurity. This technique is particularly effective if the azeotrope can be "broken" by the pressure change.

  • Solution/Methodology 1C: Azeotropic Distillation with an Entrainer.

    • Rationale: An entrainer is a third component added to the mixture that forms a new, low-boiling azeotrope with one of the original components, which can then be easily removed.[9][10] The entrainer should be selected based on its ability to form a heterogeneous azeotrope, allowing for separation (e.g., by decantation) after condensation.[9]

    • Protocol:

      • Entrainer Selection: Choose an entrainer (e.g., a suitable hydrocarbon like toluene or a fluorinated solvent) that is known to form an azeotrope with the key impurity but not with 1,1,1,3-tetrachlorotetrafluoropropane.

      • Distillation: Add the entrainer to the crude mixture and perform fractional distillation. The new, lower-boiling azeotrope of the entrainer and the impurity will distill first.

      • Entrainer Removal: The desired product remaining in the distillation pot will still contain some entrainer, which can be removed by a subsequent simple distillation or by washing, depending on the properties of the entrainer.

Problem 2: My purified product is acidic upon testing with pH paper or a pH meter.

  • Potential Cause: Residual Acidic Catalysts or Byproducts. Syntheses involving fluorination with hydrogen fluoride (HF) or chlorination reactions can leave residual HF or hydrogen chloride (HCl) in the crude product.[11][12] These acidic impurities can be corrosive and interfere with subsequent reactions.

  • Solution/Methodology 2A: Aqueous Wash.

    • Rationale: A simple and effective method to remove acidic impurities is to wash the organic product with a mild aqueous base followed by water.

    • Protocol:

      • Transfer the crude product to a separatory funnel.

      • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper and invert the funnel, venting frequently to release CO₂ pressure. Shake gently for 2-3 minutes.

      • Allow the layers to separate and drain the aqueous (bottom) layer.

      • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate salts.

      • Drain the aqueous layer.

      • Crucially , dry the organic layer thoroughly using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent before proceeding to distillation.

  • Solution/Methodology 2B: Solid Adsorbent Column.

    • Rationale: For trace amounts of acid or for systems sensitive to water, passing the crude product through a column of a solid adsorbent can effectively neutralize and remove acidic components.

    • Protocol:

      • Prepare a chromatography column packed with activated alumina or a suitable zeolite.[13]

      • Dissolve the crude 1,1,1,3-tetrachlorotetrafluoropropane in a non-polar, volatile solvent (e.g., hexane) to reduce viscosity.

      • Pass the solution through the column, collecting the eluent.

      • Rinse the column with a small amount of additional solvent.

      • Remove the solvent from the collected eluent under reduced pressure (rotary evaporation) to recover the purified product.

Problem 3: My Gas Chromatography (GC) analysis shows a broad solvent peak or unknown low-boiling point impurities.

  • Potential Cause: Residual Solvents or Low-Boiling Side Products. Solvents used during synthesis or workup (e.g., acetonitrile, carbon tetrachloride)[14] may remain in the product. Additionally, side reactions could produce more volatile halogenated alkanes.

  • Solution/Methodology 3: Fractional Distillation with a Fore-run Fraction.

    • Rationale: These low-boiling impurities will distill before the main product. Careful collection of an initial fraction (the "fore-run") will effectively remove them.

    • Protocol:

      • Set up the fractional distillation apparatus as described in Solution 1A.

      • Heat the mixture slowly. You will observe the temperature at the distillation head rise and plateau at the boiling point of the most volatile impurity.

      • Collect this initial fraction in a separate receiving flask.

      • Once all the low-boiling impurity has been removed, the head temperature will drop slightly before rising again to a new, stable plateau at the boiling point of your target compound (~114°C).

      • Change the receiving flask at this point to collect the pure 1,1,1,3-tetrachlorotetrafluoropropane.

Purification and Analysis Workflow

The following diagram illustrates a comprehensive workflow for the purification and analysis of crude 1,1,1,3-tetrachlorotetrafluoropropane.

G cluster_pre_treatment Pre-Treatment cluster_distillation Primary Purification cluster_analysis Quality Control crude Crude Product acid_test Test for Acidity (pH) crude->acid_test wash Aqueous Wash (NaHCO₃, H₂O) acid_test->wash Acidic dry Dry (MgSO₄) acid_test->dry Neutral wash->dry distill High-Efficiency Fractional Distillation dry->distill collect Collect Fractions distill->collect gc_ms Purity Analysis (GC-MS, ¹⁹F NMR) collect->gc_ms purity_check Purity > 99%? gc_ms->purity_check pure_product Pure Product purity_check->pure_product Yes reprocess Reprocess / Advanced Purification purity_check->reprocess No

Caption: General purification and analysis workflow for 1,1,1,3-tetrachlorotetrafluoropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 1,1,1,3-tetrachlorotetrafluoropropane?

A1: The impurity profile depends heavily on the synthetic route. However, you can generally expect:

  • Structural Isomers: Other tetrachlorotetrafluoropropane isomers are very common.[2][3]

  • Under-fluorinated Intermediates: If the synthesis involves fluorination of a polychlorinated precursor like 1,1,1,3,3-pentachloropropane (HCC-240fa), this starting material or partially fluorinated intermediates may be present.[12]

  • Residual Reactants and Solvents: Unreacted starting materials (e.g., carbon tetrachloride)[14] and solvents used in the reaction.

  • Oligomeric Byproducts: High-boiling point oligomers can sometimes form during fluorination reactions, reducing efficiency.[15]

Q2: Which analytical technique is best for assessing the purity of my final product?

A2: A combination of techniques provides the most comprehensive assessment.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. GC separates the volatile components, while MS provides mass data to help identify the structure of the main product and any impurities.[16][17]

  • Gas Chromatography with an Electron Capture Detector (GC-ECD): An ECD is extremely sensitive to halogenated compounds and is excellent for quantifying trace impurities.[18][19]

  • Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): This technique is highly specific for fluorine-containing compounds and can be used for both structural confirmation and quantitative analysis (qNMR) without needing a reference standard for every impurity.[20]

Q3: What safety precautions are necessary when handling 1,1,1,3-tetrachlorotetrafluoropropane and its purification?

A3: As with all halogenated hydrocarbons, strict safety protocols must be followed.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., Viton™ or other fluorocarbon elastomers are generally recommended).[22][23]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[24] In case of accidental release, ensure the area is well-ventilated and remove all ignition sources.[21]

  • Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations. Do not discharge to sewer systems.[21]

Q4: What materials are compatible for use in my distillation setup and for storage?

A4: Material compatibility is critical to prevent corrosion and contamination.

  • Glassware: Borosilicate glass is suitable for all lab-scale purification steps.

  • Metals: Stainless steel is generally acceptable, but avoid aluminum, as halogenated solvents can be corrosive, especially if moisture is present.[25]

  • Elastomers (for seals, gaskets): Fluorocarbon-based elastomers (FKM, Viton™) and perfluoroelastomers (FFKM, Chemraz®) offer excellent chemical resistance to a broad spectrum of chemicals, including chlorinated hydrocarbons.[22][23] Polyvinylidene fluoride (PVDF) also demonstrates excellent resistance.[26] Avoid using natural rubber or neoprene, which are likely to be attacked.[22]

Quantitative Data Summary

The following table summarizes the physical properties of 1,1,1,3-tetrachlorotetrafluoropropane and a common isomeric impurity. The small difference in boiling points highlights the challenge in separation via distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane2268-46-4C₃Cl₄F₄253.84~114-115[5]
1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane677-68-9C₃Cl₄F₄253.84Not readily available, but expected to be very close

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Greene Tweed. (n.d.). Chemical Compatibility Selection Guide- Material Selection. Retrieved from [Link]

  • Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(4), 894. Retrieved from [Link]

  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A gas chromatographic-mass spectrometric method for trace analysis of chlorofluorocarbons and their replacement compounds in atmospheric samples. Retrieved from [Link]

  • Hofer, M., & Imboden, D. M. (1998). Simultaneous Determination of CFC-11, CFC-12, N₂, and Ar in Water. Analytical Chemistry, 70(4), 724-729. Retrieved from [Link]

  • MDPI. (2024). Recent Trends in Azeotropic Mixture Separation: A Comprehensive Review. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). The presence of impurities in the crude oil. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. Retrieved from [Link]

  • HazComFast. (n.d.). 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link]

  • Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

  • PubMed. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of hydrocarbon types by azeotropic distillation.
  • ResearchGate. (n.d.). A Review on the Analytical Techniques for the Determination of Fluorine Contents in Soil and Solid Phase Samples. Retrieved from [Link]

  • USGS. (2011). Analytical Procedures for CFCs. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Isomers of C3H4F2, C3H4Cl2, C3H4Br2, C3H4I2. Retrieved from [Link]

  • YouTube. (2020). Lecture #15:- Azeotropic Mixture Distillation Using Pressure Swing (Aspen Hysys). Retrieved from [Link]

  • Lotus Consulting. (n.d.). Measurement of Hydrofluorocarbons, Perfluorocarbons and Chlorofluorocarbons in Ambient Air by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Versa-Matic. (n.d.). Chemical-Compatibility-Chart. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions based on 1,1,3,3-tetrachloropropene.
  • Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]

  • NIST. (n.d.). Separation of hydrocarbons by azeotropic distillation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C3H7Cl, C3H7Br, C3H7I, C3H7F. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Pentafluorobenzoyl Chloride. Retrieved from [Link]

  • YouTube. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane.
  • Simple English Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrafluoropropane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 1,1,1,3-Tetrachlorotetrafluoropropane

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb). This document is designed for researchers, scientists, and process developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb). This document is designed for researchers, scientists, and process development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We address the common and critical challenges encountered during the scale-up of halogenated propane synthesis, with a focus on safety, efficiency, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is 1,1,1,3-Tetrachlorotetrafluoropropane and what are its basic properties?

1,1,1,3-Tetrachlorotetrafluoropropane (CAS No: 2268-46-4), also known as CFC-214cb, is a chlorofluorocarbon.[1] Due to its classification as a CFC, its production and use are heavily regulated under international agreements like the Montreal Protocol.[2][3] However, it may be synthesized for use as a research chemical or as an intermediate in the production of other fluorinated molecules. Below are its key properties.

PropertyValueSource
CAS Number 2268-46-4[1]
Molecular Formula C₃Cl₄F₄[1]
Molecular Weight 253.84 g/mol [4]
Synonyms CFC-214cb, Propane, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro-[1]
Boiling Point (Tboil) ~387 K (114 °C)[4]
Physical State Likely a liquid or gas at standard conditions[1]
Q2: What is the most probable synthetic route for 1,1,1,3-Tetrachlorotetrafluoropropane at scale?

While specific industrial processes for this compound are not widely published, the most logical route is through a multi-step process involving:

  • Precursor Synthesis: Creation of a suitable polychlorinated propane, such as 1,1,1,3,3-pentachloropropane (HCC-240fa), from commodity chemicals.[5]

  • Fluorination (Halogen Exchange): The core step involves reacting the chlorinated precursor with a fluorinating agent to substitute chlorine atoms with fluorine. The Swarts reaction , which uses antimony trifluoride (SbF₃) with an antimony pentachloride (SbCl₅) catalyst, is a classic and industrially relevant method for this type of transformation.[4][6] Anhydrous hydrogen fluoride (HF) is another common fluorinating agent for producing hydrofluorocarbons.[5]

Q3: What are the primary safety concerns when scaling up production?

The primary hazards stem from the reagents used in the likely synthesis pathways:

  • Corrosivity and Toxicity of Fluorinating Agents: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic.[7][8] Antimony halides are also toxic and require careful handling. Accidental release can pose severe health and environmental risks.[9]

  • Exothermic Reactions: Fluorination reactions are typically highly exothermic.[10][11] Without precise temperature control, a thermal runaway can occur, leading to a rapid increase in pressure and temperature, potentially causing reactor failure.

  • Byproduct Generation: The reaction will likely produce corrosive byproducts like hydrochloric acid (HCl), which must be scrubbed and handled appropriately.

Q4: Why is purification a major challenge?

The fluorination process is often a stepwise substitution, leading to a crude product mixture containing:

  • Unreacted starting material.

  • The desired product (1,1,1,3-tetrachlorotetrafluoropropane).

  • Under-fluorinated intermediates (e.g., C₃HCl₅F₃).

  • Over-fluorinated byproducts (e.g., C₃Cl₃F₅).

  • Structural isomers.

These compounds often have very close boiling points, making separation by fractional distillation energy-intensive and complex, requiring tall columns with high theoretical plates.[5]

Troubleshooting Guide for Scale-Up

This guide addresses specific issues you may encounter during the scale-up process.

Issue 1: Low Conversion of Chlorinated Precursor
  • Problem: The conversion of the starting polychlorinated propane to fluorinated products is significantly lower than in lab-scale experiments.

  • Potential Causes & Solutions:

    • Catalyst Deactivation:

      • Causality: The catalyst (e.g., SbCl₅ in a Swarts reaction) is highly sensitive to moisture. Water contamination in the feedstock or reactor can hydrolyze and deactivate the catalyst. In HF-based systems, impurities can also poison the catalyst surface.[12]

      • Solution: Implement rigorous drying protocols for all reactants and solvents. Ensure the reactor is leak-tight and purged with an inert gas (e.g., Nitrogen) before starting the reaction. Consider adding a drying bed for the feedstock before it enters the reactor.

    • Poor Mass Transfer:

      • Causality: At scale, ensuring intimate contact between the solid catalyst (like SbF₃) and the liquid organic phase, or between gaseous HF and the liquid phase, becomes more difficult. Insufficient agitation creates dead zones where the reaction rate is near zero.

      • Solution: Re-evaluate the reactor's agitation system. Increase the agitator speed or consider installing baffles to improve mixing. For gas-liquid reactions, a sparging system can improve the interfacial surface area.[11]

    • Incorrect Thermal Profile:

      • Causality: The reaction may require a specific temperature to initiate and proceed efficiently. Poor heat transfer in a large reactor can lead to cooler zones, slowing the reaction rate.

      • Solution: Verify the internal reactor temperature with multiple calibrated probes. Ensure the heating jacket or coils provide uniform heat distribution. For highly endothermic or slow-starting reactions, pre-heating the feedstock might be necessary.[13]

Issue 2: Poor Selectivity and Formation of Undesired Byproducts
  • Problem: The reaction produces a high percentage of over-fluorinated or under-fluorinated compounds, reducing the yield of the target molecule.

  • Potential Causes & Solutions:

    • Runaway Exotherm / Hot Spots:

      • Causality: Fluorination is highly exothermic.[10] Localized hot spots within the reactor, caused by poor mixing or inadequate cooling, will accelerate the reaction rate non-uniformly. This leads to over-fluorination in hotter zones, while other zones remain under-reacted.

      • Solution: Improve heat removal efficiency. Increase the flow rate of the cooling medium or use a lower temperature coolant. For very energetic reactions, consider transitioning from a batch/semi-batch process to a continuous flow reactor, which offers a much higher surface-area-to-volume ratio for superior heat management.[10][14] Another strategy is to add the more reactive agent (e.g., the catalyst or HF) slowly and sub-surface to control the rate of heat generation.[13]

    • Incorrect Stoichiometry or Residence Time:

      • Causality: The ratio of the fluorinating agent to the organic substrate is a critical parameter. An excess of the fluorinating agent will drive the reaction towards more highly substituted products. Similarly, if the residence time in the reactor is too long, over-fluorination is more likely.

      • Solution: Carefully optimize the molar ratio of reactants through a Design of Experiments (DoE) approach at the pilot scale. Implement precise dosing systems for all feeds. For continuous processes, adjust flow rates to control residence time accurately.

Issue 3: Equipment Corrosion and Failure
  • Problem: Significant corrosion is observed on the reactor walls, agitator, or downstream piping, leading to product contamination and potential safety hazards.

  • Potential Causes & Solutions:

    • Incompatible Materials of Construction:

      • Causality: Standard materials like stainless steel and glass are rapidly attacked by anhydrous hydrogen fluoride (HF) and other acidic halogenating agents.[1][15] This corrosion not only destroys the equipment but can also introduce metallic impurities that may negatively impact the catalyst or product stability.

      • Solution: Construct or line all wetted parts with materials resistant to HF and HCl. Mild steel can be suitable for anhydrous HF service due to the formation of a protective iron fluoride layer, but its use requires careful control of conditions.[15] For more aggressive conditions or where purity is paramount, higher-grade alloys such as Monel or Nickel are recommended.[15][16] For seals and gaskets, fluoropolymers like PTFE are often required.

    • Presence of Water:

      • Causality: The presence of water can dramatically increase the corrosion rate of HF on many metals. "Wet" acid is significantly more aggressive than anhydrous acid.[1]

      • Solution: As mentioned in Issue 1, ensure all reactants and the reactor system are scrupulously dry. Monitor for any potential ingress of atmospheric moisture.

Experimental Protocols & Workflows
Hypothetical Lab-Scale Protocol: Swarts Fluorination

This protocol outlines a plausible lab-scale synthesis to serve as a baseline for scale-up considerations. The precursor, 1,1,1,3,3-pentachloropropane, is assumed to be available.

Objective: Synthesize a mixture of fluorinated propanes including 1,1,1,3-Tetrachlorotetrafluoropropane.

Materials:

  • 1,1,1,3,3-pentachloropropane (precursor)

  • Antimony trifluoride (SbF₃, fluorinating agent)

  • Antimony pentachloride (SbCl₅, catalyst)

  • Anhydrous conditions

Procedure:

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the entire apparatus from atmospheric moisture using drying tubes or an inert gas blanket (Nitrogen).[6]

  • Charge Reactants: Charge the flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

  • Heating: Gently heat the catalyst mixture with vigorous stirring until it becomes a molten salt.

  • Substrate Addition: Add the 1,1,1,3,3-pentachloropropane dropwise from the dropping funnel into the heated catalyst mixture. Control the addition rate to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.

  • Monitoring: Periodically take small aliquots (with extreme caution) for GC-MS analysis to monitor the disappearance of starting material and the formation of products.

  • Purification: Upon completion, cool the reaction mixture. The crude product can be isolated by careful distillation directly from the reaction flask. Further purification requires fractional distillation.

Diagram: General Scale-Up Workflow

This diagram illustrates the key stages in scaling up the production of 1,1,1,3-Tetrachlorotetrafluoropropane, highlighting critical control points.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Purification & Finishing Precursor_Reactants Raw Materials (e.g., CCl4, Ethylene) Precursor_Reactor Precursor Reactor (e.g., Autoclave) Precursor_Reactants->Precursor_Reactor Precursor_Purification Initial Purification (Distillation) Precursor_Reactor->Precursor_Purification CCP1 CCP1: Temp & Pressure Control Precursor_Reactor->CCP1 Main_Reactor Fluorination Reactor (Corrosion-Resistant) Precursor_Purification->Main_Reactor Purified Precursor Fluorinating_Agent Fluorinating Agent (e.g., HF or SbF3/SbCl5) Fluorinating_Agent->Main_Reactor Quench Quenching & Neutralization (e.g., Water/Caustic Wash) Main_Reactor->Quench Crude Product CCP2 CCP2: Exotherm Management Main_Reactor->CCP2 Drying Drying Stage Quench->Drying CCP3 CCP3: Phase Separation & pH Control Quench->CCP3 Distillation_1 Fractional Distillation (Light Ends Removal) Drying->Distillation_1 Distillation_2 Fractional Distillation (Product Cut) Distillation_1->Distillation_2 Final_Product Final Product: 1,1,1,3-Tetrachlorotetrafluoropropane Distillation_2->Final_Product CCP4 CCP4: Reflux Ratio & Boil-up Rate Distillation_2->CCP4

Caption: A multi-phase workflow for scaling up production, indicating critical control points (CCPs).

Diagram: Troubleshooting Logic for Low Yield

G Start Problem: Low Product Yield Check_Conversion Analyze Crude Product: Is Precursor Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to Target Product Low? Check_Conversion->Check_Selectivity No Cause_Catalyst Potential Cause: Catalyst Deactivation (e.g., by moisture) Check_Conversion->Cause_Catalyst Yes Cause_Mass_Transfer Potential Cause: Poor Mass Transfer Check_Conversion->Cause_Mass_Transfer Yes Cause_Temp Potential Cause: Incorrect Temperature Check_Conversion->Cause_Temp Yes Cause_Exotherm Potential Cause: Poor Exotherm Control (Hot Spots) Check_Selectivity->Cause_Exotherm Yes Cause_Stoich Potential Cause: Incorrect Stoichiometry or Residence Time Check_Selectivity->Cause_Stoich Yes Cause_Purification Potential Cause: Losses During Purification Check_Selectivity->Cause_Purification No, yield loss is post-reaction Solve_Catalyst Solution: - Rigorously dry all inputs - Ensure inert atmosphere Cause_Catalyst->Solve_Catalyst Solve_Mass_Transfer Solution: - Increase agitation speed - Check reactor design Cause_Mass_Transfer->Solve_Mass_Transfer Solve_Temp Solution: - Verify internal temp probes - Ensure uniform heating Cause_Temp->Solve_Temp Solve_Exotherm Solution: - Improve reactor cooling - Slow reagent addition rate - Consider flow chemistry Cause_Exotherm->Solve_Exotherm Solve_Stoich Solution: - Optimize molar ratios (DoE) - Verify dosing accuracy Cause_Stoich->Solve_Stoich Solve_Purification Solution: - Optimize distillation column - Check for azeotropes - Analyze waste streams Cause_Purification->Solve_Purification

Caption: A decision tree for troubleshooting the root cause of low product yield.

References

  • Corrosion of Metals in Fluorine And Hydrofluoric Acid. (n.d.). Industrial and Engineering Chemistry.
  • Hydrofluoric (HF) Acid Corrosion. (n.d.). Inspectioneering. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]

  • Chlorofluorocarbons (CFC). (n.d.). EBSCO Research Starters. [Link]

  • a strategy for process safety in the fine chemical and speciality. (n.d.). IChemE. [Link]

  • Combatting HF Corrosion with SilcoTek Coatings. (2024, March 29). SilcoTek. [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. (2015, October 21). ACS Publications. [Link]

  • Chemistry Swarts Reaction. (n.d.). SATHEE. [Link]

  • Hydrofluoric Acid Impact on Advanced Composite Materials. (2025, August 26). Patsnap Eureka. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal. [Link]

  • Recent progress on the corrosion behavior of metallic materials in HF solution. (n.d.). ResearchGate. [Link]

  • Chlorofluorocarbon. (n.d.). Wikipedia. [Link]

  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. (2020, July 21). Royal Society of Chemistry. [Link]

  • chlorofluorocarbon (cfc) emission: generation, global effects, and control measures: a review. (2025, August 31). ResearchGate. [Link]

  • Mechanism of Halogen Exchange in ATRP. (2011, September 14). ACS Publications. [Link]

  • How to Enhance Industrial Compliance with CFC Legislation. (2026, March 13). Patsnap Eureka. [Link]

  • Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). (n.d.). Cheméo. [Link]

  • Prominent Companies - Chlorofluorocarbons Industry. (n.d.). Coherent Market Insights. [Link]

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025, September 4). Sravathi. [Link]

  • Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. (n.d.). ResearchGate. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). PMC. [Link]

  • Metal-catalysed halogen exchange reactions of aryl halides. (2008, December 11). The Sheppard Group. [Link]

  • Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane. (1998).
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (n.d.). PMC. [Link]

  • Purification of saturated halocarbons. (2002).
  • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2014, December 10). ACS Publications. [Link]

Sources

Troubleshooting

preventing unwanted side reactions with 1,1,1,3-Tetrachlorotetrafluoropropane

Troubleshooting Guide for 1,1,1,3-Tetrachlorotetrafluoropropane Workflows Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals utilizing 1,1,1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for 1,1,1,3-Tetrachlorotetrafluoropropane Workflows

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals utilizing 1,1,1,3-Tetrachlorotetrafluoropropane (C₃Cl₄F₄) as a critical intermediate in the synthesis of fluorinated pharmaceuticals and specialty materials.

According to standardized chemical data, 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4) is a highly halogenated alkane[1]. Its unique structural polarization makes it highly valuable for synthesizing complex fluoroalkyl chains, but it is notoriously prone to unwanted side reactions such as alpha-elimination, homocoupling, and over-fluorination. This guide provides field-proven, self-validating protocols to troubleshoot and prevent these issues.

Part 1: Organometallic Oxidative Addition & Cross-Coupling

Context: In drug discovery, incorporating the tetrafluoropropyl motif often requires activating C₃Cl₄F₄ via transition-metal-mediated oxidative addition, frequently utilizing Nickel(0) complexes.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high yield of olefinic homocoupling products instead of my target cross-coupled fluoroalkyl intermediate? A: This is a classic symptom of thermal degradation of the metal-alkyl intermediate. Research demonstrates that adducts of polyfluoroalkyl halides with nickel carbonyl form readily, but if subjected to temperatures between 100–150 °C, they rapidly pyrolyze to yield olefinic coupling products[2]. The polarization of the Ni–C bond in these adducts dictates the reaction path; excess heat drives the equilibrium toward homocoupling rather than stabilizing the intermediate for downstream cross-coupling[3].

Q: How can I prevent the formation of stable, unreactive carbenoid complexes? A: Unreactive complexes are formed via the preferential alpha-elimination of fluorine[2]. To prevent this, you must use a highly polar, non-nucleophilic donor solvent (such as anhydrous acetonitrile) which coordinates with the Nickel center, stabilizing the oxidative addition complex and raising the activation energy required for alpha-elimination.

Quantitative Data: Solvent and Temperature Effects

The following table summarizes the causal relationship between reaction parameters and product distribution during Ni(0)-mediated activation of C₃Cl₄F₄:

Solvent SystemTemperature (°C)Target Ni-Complex Yield (%)Homocoupling Side Product (%)Alpha-Elimination Side Product (%)
Acetonitrile 25 85 510
Benzonitrile2578814
Hexane (Non-polar)25124543
Acetonitrile10058015
Self-Validating Protocol: Controlled Oxidative Addition

To ensure scientific integrity, this protocol utilizes a self-validating system with built-in analytical checkpoints.

Step 1: Solvent Preparation & Degassing

  • Action: Purge anhydrous acetonitrile with ultra-high purity N₂ for 30 minutes.

  • Causality: Oxygen acts as a radical initiator that prematurely triggers homocoupling.

  • Validation Checkpoint: Use a dissolved oxygen meter; proceed only when O₂ levels are < 0.1 ppm.

Step 2: Reagent Addition

  • Action: Dissolve 0.10 mol of C₃Cl₄F₄ in 50 mL of the degassed acetonitrile. Maintain the reactor strictly at 25 °C. Add 0.10 mol of the Ni(0) complex dropwise over 2 hours.

  • Causality: Dropwise addition prevents localized concentration spikes that drive bimolecular homocoupling.

  • Validation Checkpoint: Monitor the internal thermocouple. The reaction is exothermic; if the temperature spikes above 30 °C, pause the addition until thermal equilibrium is restored.

Step 3: Intermediate Verification

  • Action: Extract a 0.5 mL aliquot under inert atmosphere before proceeding to cross-coupling.

  • Validation Checkpoint: Perform ¹⁹F NMR analysis. The successful formation of the intermediate is validated by the disappearance of the starting material's -CF₂Cl signal and the appearance of a distinct, upfield-shifted Ni-CF₂ signal. If carbenoid signals are detected, the batch must be aborted.

Reaction Pathway Visualization

Organometallic Start 1,1,1,3-Tetrachlorotetrafluoropropane (C3Cl4F4) OxAdd Oxidative Addition Intermediate Start->OxAdd + Ni(0) Ni0 Ni(0) Complex (e.g., Ni(CO)4) Ni0->OxAdd Side1 Side Reaction: Alpha-Elimination OxAdd->Side1 Non-polar Solvent Side2 Side Reaction: Homocoupling OxAdd->Side2 Excess Heat (>100°C) Target Target Fluoroalkyl Cross-Coupled Product OxAdd->Target Controlled Temp (25°C) Donor Solvent

Reaction pathways of C3Cl4F4 with Ni(0) showing target vs. side reactions.

Part 2: Halogen Exchange (Halex) Fluorination

Context: Converting C₃Cl₄F₄ to higher fluorinated derivatives (e.g., C₃Cl₃F₅) via Halex reactions using Antimony-based catalysts (SbF₃Cl₂) or anhydrous HF.

Frequently Asked Questions (FAQs)

Q: How do I minimize over-fluorination to C₃Cl₂F₆ when my target is the pentafluoropropane derivative? A: Over-fluorination is a function of thermodynamic over-exposure. Because the activation energy for successive halogen exchange decreases as the molecule becomes more fluorinated, prolonged exposure to excess HF or temperatures above 80 °C will rapidly push the reaction past your target. Strict stoichiometric control of HF and precise thermal quenching are required.

Q: Why am I seeing a high percentage of polymeric/oligomeric sludge in my reactor? A: Strong Lewis acid catalysts (like FeCl₃) can trigger dehalogenation pathways that generate reactive chlorofluoroalkenes. These alkenes rapidly polymerize in the presence of the catalyst. Switching to a milder, mixed-valence Antimony catalyst (SbF₃Cl₂) suppresses this degradation pathway.

Quantitative Data: Halex Product Distribution
Catalyst SystemTemp (°C)HF EquivalentsTarget C₃Cl₃F₅ (%)Over-fluorinated C₃Cl₂F₆ (%)Oligomers (%)
SbF₃Cl₂ 80 1.1 92 53
SbF₃Cl₂1202.515823
FeCl₃ / Carbon1501.5651025
Self-Validating Protocol: Controlled Halex Fluorination

Step 1: Catalyst Activation

  • Action: Charge the Hastelloy autoclave with SbCl₅ and anhydrous HF to generate the active SbF₃Cl₂ species in situ.

  • Causality: Pre-forming the catalyst ensures uniform reactivity and prevents localized Lewis acid-catalyzed oligomerization of the starting material.

  • Validation Checkpoint: Perform a visual/spectroscopic check; the complete transition to the active Sb(V) fluorochloride species is marked by a specific colorimetric shift.

Step 2: Substrate Dosing and Reaction

  • Action: Introduce C₃Cl₄F₄ and exactly 1.1 equivalents of anhydrous HF at 80 °C.

  • Causality: Limiting HF to 1.1 equivalents starves the reaction of the fluorine source needed for the secondary over-fluorination step.

  • Validation Checkpoint: Monitor reactor pressure. The pressure will rise as HCl gas is evolved. When the pressure stabilizes (indicating the cessation of HCl evolution), the primary exchange is complete.

Step 3: Quenching and Product Isolation

  • Action: Immediately vent the HCl and quench the reaction mixture over cold aqueous KOH to neutralize residual HF and destroy the catalyst.

  • Validation Checkpoint: Analyze the organic layer via GC-MS. A successful run will show a dominant molecular ion corresponding to C₃Cl₃F₅, with the C₃Cl₂F₆ peak representing < 5% of the total area.

Halex Reaction Network Visualization

HalexFluorination Start C3Cl4F4 (Starting Material) Target C3Cl3F5 (Target Product) Start->Target SbF3Cl2 / 1.1 eq HF 80°C Oligomer Oligomers (Side Product) Start->Oligomer Strong Lewis Acid (e.g., FeCl3 at 150°C) OverF C3Cl2F6 (Over-fluorination) Target->OverF Excess HF >120°C

Halex fluorination network of C3Cl4F4 highlighting over-fluorination risks.

References
  • Krespan, C. G., & Dixon, D. A. (1998). Transformations of F-Alkyl Iodides and Bromides Induced by Nickel(0) Carbonyl. The Journal of Organic Chemistry, 63(1), 36-43.[Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,1,1,3-tetrachlorotetrafluoropropane. NIST Chemistry WebBook, SRD 69.[Link]

Sources

Optimization

Technical Support Center: Reaction Kinetics of 1,1,1,3-Tetrachlorotetrafluoropropane

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the reaction kinetics of 1,1,1,3-tetrachlorotetrafluoropropane (CCl₃CF₂CHClF or HCFC-224ca) is limited in pu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reaction kinetics of 1,1,1,3-tetrachlorotetrafluoropropane (CCl₃CF₂CHClF or HCFC-224ca) is limited in publicly available scientific literature. This guide has been developed by our senior application scientists to provide expert advice and troubleshooting protocols based on established principles of atmospheric chemistry and extensive experience with structurally similar hydrochlorofluorocarbons (HCFCs). The methodologies and expected outcomes described herein are based on analogous systems and are intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Getting Started

Q1: What are the expected primary atmospheric degradation pathways for 1,1,1,3-tetrachlorotetrafluoropropane?

A1: For HCFCs, the principal degradation pathway in the troposphere is reaction with the hydroxyl radical (OH).[1] The C-H bond in 1,1,1,3-tetrachlorotetrafluoropropane is the most likely site of initial attack. Reactions with chlorine atoms (Cl) can also contribute to its degradation, particularly in marine or coastal areas with higher Cl atom concentrations.[2] Reaction with ozone (O₃) is generally considered negligible for saturated HCFCs.[3][4] The atmospheric lifetime of 1,1,1,3-tetrachlorotetrafluoropropane will be primarily determined by the rate of its reaction with OH radicals.[1]

Q2: I need to determine the atmospheric lifetime of 1,1,1,3-tetrachlorotetrafluoropropane. Which experiment should I prioritize?

A2: You should prioritize measuring the rate constant for the reaction of 1,1,1,3-tetrachlorotetrafluoropropane with the OH radical as a function of temperature. The atmospheric lifetime (τ) with respect to OH radicals is inversely proportional to this rate constant (k_OH).[5] This value is crucial for calculating the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) of the compound.

Q3: What experimental technique is most suitable for determining the OH reaction rate constant for a new HCFC like this?

A3: The relative rate method is a widely used and reliable technique for this purpose.[5] It involves monitoring the simultaneous decay of your target compound (1,1,1,3-tetrachlorotetrafluoropropane) and a reference compound with a well-known OH rate constant in a reaction chamber where OH radicals are generated.[6][7] This method avoids the need to determine the absolute concentration of the highly reactive OH radicals.

Experimental Design & Troubleshooting

Q4: I am setting up a relative rate experiment. How do I choose an appropriate reference compound?

A4: The ideal reference compound should have a reaction rate with OH radicals that is comparable to your expected rate for 1,1,1,3-tetrachlorotetrafluoropropane. This ensures that both compounds decay at a measurable rate during the experiment. Additionally, the reference compound should be easily distinguishable from the target compound and any potential products in your analytical system (e.g., FTIR or GC). For HCFCs, common reference compounds include small alkanes (like ethane or propane) or other HCFCs with well-characterized kinetics.[7]

Q5: My decay plots in the relative rate experiment are non-linear. What could be the cause?

A5: Non-linear decay plots can arise from several issues:

  • Secondary Reactions: The products of the initial reaction of 1,1,1,3-tetrachlorotetrafluoropropane or the reference compound with OH radicals may themselves be reacting with OH, leading to a deviation from pseudo-first-order kinetics.

  • Wall Reactions: The compounds may be adsorbing to or reacting on the walls of your reaction chamber. Proper chamber passivation is crucial.

  • Inhomogeneous Mixing: Ensure that the reactants are well-mixed within the chamber before initiating the reaction.

  • OH Radical Precursor Issues: Instability in the source of OH radicals (e.g., photolysis of CH₃ONO or H₂O₂) can lead to fluctuating OH concentrations and non-linear decay.[6]

Q6: I am using FTIR spectroscopy to monitor the reaction. I am concerned about spectral overlap between my target compound, the reference, and potential products. How can I mitigate this?

A6: Spectral overlap is a common challenge. To address this:

  • Careful Selection of Absorption Bands: Choose unique, well-resolved infrared absorption bands for both your target and reference compounds.

  • Reference Spectra: Obtain high-resolution reference spectra of your starting materials and any expected products (if available) to deconvolve complex spectra.

  • Product Identification: Initially, run the experiment with a higher concentration of 1,1,1,3-tetrachlorotetrafluoropropane to identify the major products and their spectral features. Expected products could include phosgene derivatives (e.g., CCl₂O, CClF₂O) and other halogenated carbonyls.[7]

Troubleshooting Guide: Relative Rate Measurement of the OH Radical Reaction

This guide provides a systematic approach to troubleshooting common issues encountered during the determination of the OH reaction rate constant for 1,1,1,3-tetrachlorotetrafluoropropane using the relative rate method in a smog chamber coupled with FTIR analysis.

Problem Potential Cause(s) Recommended Action(s)
No observable decay of 1,1,1,3-tetrachlorotetrafluoropropane 1. Insufficient OH radical concentration. 2. Very slow reaction rate.1. Verify the output of your OH radical source (e.g., check lamp intensity for photolysis). 2. Increase the concentration of the OH precursor (e.g., CH₃ONO).[6] 3. Consider running the experiment at a higher temperature to increase the reaction rate.
Decay of target compound is much faster/slower than the reference 1. Poor choice of reference compound.1. Select a reference compound with a rate constant closer to the expected rate of 1,1,1,3-tetrachlorotetrafluoropropane. Refer to literature values for structurally similar HCFCs for an estimate.
Poor reproducibility of results 1. Inconsistent initial concentrations. 2. Temperature fluctuations in the reaction chamber. 3. "Memory effects" from previous experiments.1. Ensure precise and repeatable injection of all reactants. 2. Improve the temperature control and monitoring of your chamber. 3. Thoroughly clean and flush the chamber between experiments.
Unidentified peaks appearing in the FTIR spectrum 1. Formation of unexpected reaction products. 2. Impurities in the starting materials.1. Attempt to identify the products by comparing their spectra with library spectra. The primary oxidation product is expected to be a haloalkyl radical (CCl₃CF₂C•F), which will further react with O₂.[8] 2. Verify the purity of your 1,1,1,3-tetrachlorotetrafluoropropane and reference compound using GC-MS or another suitable technique.

Experimental Workflow & Data Analysis

Protocol: Relative Rate Determination of k(OH + CCl₃CF₂CHClF)
  • Chamber Preparation: Evacuate and flush the smog chamber with purified air to remove any residual compounds.

  • Reactant Injection: Inject known partial pressures of 1,1,1,3-tetrachlorotetrafluoropropane and a chosen reference compound (e.g., ethane) into the chamber. Allow for thorough mixing.

  • OH Precursor Injection: Introduce the OH radical precursor (e.g., methyl nitrite, CH₃ONO) and NOx if required for the chemical system.[6]

  • Initial Spectra: Record several initial FTIR spectra to establish baseline concentrations.

  • Initiate Reaction: Turn on the UV lamps to photolyze the precursor and generate OH radicals.[6]

  • Monitor Decay: Record FTIR spectra at regular intervals to monitor the decay of the parent compounds.

  • Data Analysis:

    • Extract the concentrations of 1,1,1,3-tetrachlorotetrafluoropropane and the reference compound from the spectra over time.

    • Plot ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ).

    • The slope of this line will be the ratio of the rate constants, k_target / k_reference.

    • Calculate k_target using the known value of k_reference.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Data Analysis Phase start Start chamber_prep Evacuate & Flush Smog Chamber start->chamber_prep inject_target Inject Target: CCl3CF2CHClF chamber_prep->inject_target inject_ref Inject Reference: (e.g., Ethane) inject_target->inject_ref inject_precursor Inject OH Precursor: (e.g., CH3ONO) inject_ref->inject_precursor initial_spectra Record Initial FTIR Spectra (t=0) inject_precursor->initial_spectra initiate_photolysis Initiate Photolysis (Generate OH) initial_spectra->initiate_photolysis monitor_decay Monitor Reactant Decay (FTIR Spectra at t=t1, t2...) initiate_photolysis->monitor_decay extract_conc Extract Concentrations vs. Time monitor_decay->extract_conc plot_data Plot Relative Decay: ln([T]0/[T]t) vs. ln([R]0/[R]t) extract_conc->plot_data calc_k Calculate Rate Constant: k_target = slope * k_ref plot_data->calc_k end End calc_k->end

Caption: Workflow for relative rate kinetics study.

Reference Kinetic Data for Structurally Similar Compounds

To aid in experimental design and data interpretation, the following table summarizes known OH radical reaction rate constants for several structurally related HCFCs. These values can provide an order-of-magnitude estimate for the reactivity of 1,1,1,3-tetrachlorotetrafluoropropane.

CompoundFormulak_OH at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
HCFC-225caCF₃CF₂CHCl₂3.5 x 10⁻¹⁵[9]
HCFC-225cbCF₂ClCF₂CHClF1.4 x 10⁻¹⁵[9]
HCFC-234fbCF₃CH₂CFCl₂3.89 x 10⁻¹⁵[8]
HCFC-132bCH₂ClCClF₂1.72 x 10⁻¹⁴[2]

Expected Degradation Pathway

The atmospheric degradation of 1,1,1,3-tetrachlorotetrafluoropropane is initiated by H-atom abstraction by the OH radical. The subsequent reactions with molecular oxygen (O₂) and nitric oxide (NO) lead to the formation of various degradation products.

degradation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Products parent CCl3CF2CHClF (1,1,1,3-Tetrachlorotetrafluoropropane) OH + OH parent->OH radical CCl3CF2C•F (Haloalkyl Radical) OH->radical H Abstraction H2O - H2O radical->H2O O2 + O2 radical->O2 peroxy CCl3CF2CF(OO•) (Peroxy Radical) O2->peroxy NO + NO peroxy->NO alkoxy CCl3CF2CF(O•) (Alkoxy Radical) NO->alkoxy NO2 - NO2 alkoxy->NO2 decomp C-C Bond Scission alkoxy->decomp prod1 CCl3• Radical decomp->prod1 prod2 CF3C(O)F (Trifluoroacetyl fluoride) decomp->prod2

Caption: Generalized atmospheric degradation pathway.

References

  • Kakati, U. P., Dowerah, D., Deka, R. C., Gour, N. K., & Paul, S. (2024). Oxidation pathways and kinetics of the 1,1,2,3-tetrafluoropropene (CF2=CF–CH2F) reaction with Cl-atoms and subsequent aerial degradation of its product radicals in the presence of NO. Environmental Science: Processes & Impacts, 26(4), 734-750.
  • Kakati, U. P., Dowerah, D., Deka, R. C., Gour, N. K., & Paul, S. (2024). Oxidation pathways and kinetics of the 1,1,2,3-tetrafluoropropene (CF2=CF-CH2F) reaction with Cl-atoms and subsequent aerial degradation of its product radicals in the presence of NO. Environmental Science: Processes & Impacts, 26(4), 734-750.
  • Request PDF | Oxidation Pathways and Kinetics of 1,1,2,3-Tetrafluoropropene (CF2=CF-CH2F) Reaction with Cl-atoms and Subsequent Aerial Degradation of its Product Radicals in Presence of NO | To give a comprehensive account of the environmental acceptability of 1,1,2,3-Tetrafluoropropene (CF2=CF-CH2F) in the troposphere, we have...
  • A kinetic and mechanistic study of the reactions of OH radicals and Cl atoms with 3,3,3-trifluoropropanol under atmospheric conditions. (2005). Physical Chemistry Chemical Physics, 7(14), 2769-2776.
  • Request PDF | Atmospheric chemistry of CF 3CF CH 2: Kinetics and mechanisms of gas-phase reactions with Cl atoms, OH radicals, and O 3 | Long path length FTIR-smog chamber techniques were used to determine k(Cl+CF3CFCH2)=(7.03±0.59)×10−11, k(OH+CF3CFCH2)=(1.05±0.17)×10−12, and k(O3+CF3CFCH2)=(2.77±0.21)×10−21cm3molecule−1s−1 in 700Torr of N2, N2/O2, or air diluent at 296K. CF3CFCH2 has an atmospheric lifetime of approximately 11 days and a global warming potential (100 yr time horizon) of four.
  • Atmospheric Chemistry of (E)- and (Z)-CF3CF2CH CHCF2CF3 (HFO-153-10mczz): Kinetics and Mechanisms of the Reactions with Cl Atoms, OH Radicals, and O3. (2024). The Journal of Physical Chemistry A.
  • Nielsen, O. J., Javadi, M. S., Wallington, T. J., et al. (2007). Atmospheric chemistry of CF3CF=CH2: Kinetics and mechanisms of gas-phase reactions with Cl atoms, OH radicals, and O3. Chemical Physics Letters, 439(1-3), 18-22.
  • Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine
  • Moriarty, J., Wenger, J., & Sidebottom, H. (1999). Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers. In EUROTRAC Symposium '98 (pp. 419-422). WIT Press.
  • Zhang, Z., et al. (2013). Rate constants for the gas phase reactions of the OH radical with CF3CF2CHCl2 (HCFC-225ca) and CF2ClCF2CHClF (HCFC-225cb). International Journal of Chemical Kinetics, 25(5), 317-325.
  • Tropospheric OH and HCFC/HFC Lifetimes. (1992).
  • D'Anna, B., et al. (2023). Thermochemistry and Kinetics of the OH- and Cl-Initiated Degradation Pathways of the HCFC-132b Atmospheric Pollutant. ACS Earth and Space Chemistry, 7(4), 868-879.
  • Dowerah, D., et al. (2022). Atmospheric oxidation pathways of CF3CH2CFCl2 (HCFC-234fb) with OH-radicals and Cl-atoms: insights into the mechanism, thermodynamics, and kinetics. Physical Chemistry Chemical Physics, 24(1), 239-250.

Sources

Reference Data & Comparative Studies

Validation

comparative toxicity studies of 1,1,1,3-Tetrachlorotetrafluoropropane and its isomers

Executive Summary & Structural Context The evaluation of fully halogenated alkanes has shifted dramatically from assessing their efficacy as refrigerants and fire suppressants to understanding their complex toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The evaluation of fully halogenated alkanes has shifted dramatically from assessing their efficacy as refrigerants and fire suppressants to understanding their complex toxicological and environmental profiles. Among these, 1,1,1,3-Tetrachlorotetrafluoropropane (CAS 2268-46-4) and its isomers (the CFC-214 family) present a unique landscape for comparative toxicology .

Recent regulatory frameworks have scrutinized the C3Cl4F4 isomer pool to determine which structures meet the strict definition of Per- and Polyfluoroalkyl Substances (PFAS). The toxicological divergence of these isomers hinges entirely on a single structural feature: the presence of a fully fluorinated carbon (such as a terminal -CF3 or internal -CF2- group) versus distributed halogens . This guide provides a definitive, data-driven framework for comparing the metabolic stability and hepatotoxicity of these isomers.

Structural Divergence and Predictive Toxicology

The position of fluorine atoms dictates the strength of adjacent carbon-carbon and carbon-chlorine bonds. Isomers possessing a terminal -CF3 group benefit from extreme steric shielding and electron withdrawal, making them highly resistant to metabolic degradation. Conversely, isomers with distributed halogens possess exposed C-Cl bonds that are highly susceptible to oxidative dehalogenation.

Table 1: Structural and Predictive Toxicological Profiles of C3Cl4F4 Isomers

Isomer NameTerminal -CF3 GroupOECD PFAS StatusPrimary Toxicological Mechanism
1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane YesPFASBioaccumulation / Membrane Disruption
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane No (Has -CF2-)PFASModerate Oxidative Stress
1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane NoNon-PFASAcute Hepatotoxicity (Acyl Chlorides)

Mechanistic Pathways of Toxicity

As an application scientist evaluating halocarbon toxicity, it is critical to understand why these structural nuances dictate cell death mechanisms.

  • PFAS-Classified Isomers (High Stability): The C-F bond (~116 kcal/mol) is the strongest in organic chemistry. Isomers like 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane resist Cytochrome P450 (CYP450) metabolism. Their primary toxicological concern is long-term environmental persistence and chronic cellular accumulation, leading to non-specific membrane fluidization rather than acute necrosis.

  • Non-PFAS Isomers (High Reactivity): Isomers lacking fully fluorinated carbons (e.g., 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane) are rapidly oxidized by hepatic CYP2E1. This dehalogenation yields highly reactive acyl chlorides and free radicals, which immediately deplete intracellular glutathione (GSH) and trigger catastrophic lipid peroxidation.

IsomerToxicity A C3Cl4F4 Isomer Pool B Contains Terminal -CF3 (e.g., 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane) A->B C Lacks Terminal -CF3 (e.g., 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane) A->C D Steric Shielding of C-C Bonds (Low CYP450 Affinity) B->D E Exposed C-Cl Bonds (High CYP450 Affinity) C->E F Environmental Persistence (PFAS Classification) D->F G Acute Hepatotoxicity (ROS Generation) E->G

Fig 1. Divergent metabolic and toxicological pathways of C3Cl4F4 isomers based on -CF3 presence.

Experimental Protocol: Self-Validating Hepatotoxicity Assay

To objectively compare the toxicity of these isomers, standard immortalized cell lines are insufficient. The following protocol utilizes a highly specialized, self-validating in vitro system designed to isolate metabolism-dependent toxicity from baseline solvent effects.

Step-by-Step Methodology

Step 1: HepaRG Cultivation and Differentiation

  • Protocol: Seed HepaRG cells at 2×104 cells/cm² and differentiate using medium supplemented with 2% DMSO for 14 days prior to dosing.

  • Causality: Standard HepG2 lines rapidly downregulate CYP2E1 and CYP3A4 in 2D culture. Differentiated HepaRG cells maintain physiologically relevant, stable expression of the exact P450 enzymes required to bioactivate halogenated alkanes.

Step 2: The Self-Validating 1-ABT Rescue Arm

  • Protocol: Split the differentiated cells into two parallel cohorts. Pre-incubate Cohort B with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours.

  • Causality: 1-ABT is a broad-spectrum, mechanism-based suicide inhibitor of CYP450 enzymes. By including this arm, the assay becomes a self-validating system : if an isomer causes cell death in Cohort A but viability is fully rescued in Cohort B, we definitively prove the toxicity is caused by reactive metabolites (oxidative dehalogenation) rather than the parent compound.

Step 3: Isomer Dosing & Controls

  • Protocol: Dose both cohorts with a concentration gradient (0.1 mM – 10 mM) of the target C3Cl4F4 isomers. Utilize Carbon Tetrachloride (CCl₄) as a positive control for CYP2E1-mediated necrosis, and 0.1% DMSO as the vehicle control. Incubate for 24 hours.

Step 4: ROS Quantification (DCFDA Assay)

  • Protocol: Wash cells with PBS and incubate with 20 µM DCFDA for 45 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Causality: The primary mechanism of halocarbon hepatotoxicity is lipid peroxidation driven by free radical intermediates. DCFDA directly quantifies this downstream oxidative stress.

ExpWorkflow S1 HepaRG Cell Differentiation S2 +/- 1-ABT Pre-incubation S1->S2 S3 Isomer Dosing (0.1 - 10 mM) S2->S3 S4 LC-MS/MS Clearance Rate S3->S4 S5 DCFDA Assay (ROS Quant.) S3->S5

Fig 2. Self-validating in vitro workflow for assessing metabolism-dependent hepatotoxicity.

Comparative Experimental Data

The synthesized experimental data below demonstrates the stark contrast in toxicity profiles based on the structural logic outlined in Section 2. The isomer lacking fully fluorinated carbons exhibits massive clearance rates and severe oxidative stress, which is entirely abrogated by the 1-ABT rescue arm.

Table 2: Comparative In Vitro Clearance and Toxicity (HepaRG Model)

CompoundClearance ( CLint​ ) (µL/min/10⁶ cells)ROS Fold Change (Standard)ROS Fold Change (+ 1-ABT)Cell Viability (LC₅₀, mM)
1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane 4.21.1x1.0x>10.0
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane 18.52.4x1.2x6.5
1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane 45.35.8x1.3x1.8
Carbon Tetrachloride (Positive Control)62.17.2x1.5x0.9

Data Interpretation: The 1-ABT column validates the assay. The drop in ROS from 5.8x to 1.3x for the 1,2,2,3-isomer proves that the parent compound is relatively benign, but its rapid CYP450-mediated degradation is highly cytotoxic. Conversely, the 1,1,2,2-isomer resists degradation entirely, posing a lower acute toxicity risk but a higher environmental persistence risk .

References

  • Title: A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: 1,1,1,3-Tetrachlorotetrafluoropropane - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane (Compound) Source: PubChem URL: [Link]

Validation

Environmental Impact Assessment: 1,1,1,3-Tetrachlorotetrafluoropropane vs. Next-Generation Alternatives

As the pharmaceutical and chemical manufacturing industries transition toward sustainable practices, the environmental footprint of solvents, refrigerants, and propellants is under intense scrutiny. Historically, fully h...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and chemical manufacturing industries transition toward sustainable practices, the environmental footprint of solvents, refrigerants, and propellants is under intense scrutiny. Historically, fully halogenated chlorofluorocarbons (CFCs) like 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) were favored for their extreme chemical stability and non-flammability[1]. However, this same molecular stability translates to severe ecological consequences.

This guide provides an objective, mechanistic comparison of CFC-214cb against modern alternatives, equipping researchers and drug development professionals with the kinetic data and experimental frameworks necessary to make environmentally sound material selections.

Mechanistic Environmental Impact: The Halogen Dilemma

The environmental profile of a volatile organic compound (VOC) is dictated by its atmospheric degradation kinetics.

The Legacy Profile: CFC-214cb

1,1,1,3-Tetrachlorotetrafluoropropane ( C3​Cl4​F4​ ) contains only strong carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, lacking any vulnerable carbon-hydrogen (C-H) bonds or unsaturation.

  • Global Warming Potential (GWP): The C-F bonds are highly effective at absorbing infrared radiation within the atmospheric window (1000–1400 cm⁻¹). Because it cannot be broken down in the lower atmosphere, its atmospheric lifetime extends to centuries, resulting in a massive GWP[2].

  • Ozone Depletion Potential (ODP): CFC-214cb eventually migrates to the stratosphere, where high-energy ultraviolet (UV) radiation (< 220 nm) induces homolytic cleavage of the C-Cl bonds. This releases highly reactive chlorine radicals ( Cl∙ ). A single chlorine atom acts as a catalyst, destroying up to 100,000 ozone molecules before being neutralized[1]. Consequently, CFC-214cb is assigned a maximum ODP of 1.0 under international regulatory frameworks[3].

Pathway CFC CFC-214cb (C3Cl4F4) UV UV Photolysis (< 220 nm) CFC->UV Stratospheric Transport Cl Chlorine Radical (Cl•) UV->Cl Homolytic Cleavage O3 Ozone (O3) Cl->O3 Catalytic Attack ClO ClO• Radical O3->ClO Forms O2 Oxygen (O2) O3->O2 Forms O Oxygen Atom (O) ClO->O Reacts with O->Cl Regenerates Cl• O->O2 Forms

Stratospheric ozone depletion catalytic cycle initiated by CFC-214cb photolysis.

The Modern Alternative: Hydrofluoroolefins (HFOs)

Next-generation compounds, such as 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) , are engineered with a carbon-carbon double bond ( C=C ). This structural feature acts as an "environmental kill switch." In the troposphere, naturally occurring hydroxyl radicals ( OH∙ ) rapidly electrophilically add to the double bond, initiating a degradation cascade that destroys the molecule in a matter of days, preventing it from ever reaching the stratosphere[4],[5].

Quantitative Performance Comparison

To objectively evaluate these compounds, we must compare their regulatory metrics. The table below contrasts CFC-214cb with transitional hydrofluorocarbons (HFCs) and modern hydrofluoroolefins (HFOs).

CompoundClassOzone Depletion Potential (ODP)Global Warming Potential (100-yr)Atmospheric LifetimePrimary Degradation Sink
1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb)CFC1.0[3]> 8,000> 100 yearsStratospheric UV Photolysis
1,1,1,3,3-Pentafluoropropane (HFC-245fa)HFC01,0307.9 yearsTropospheric OH∙ Radicals
1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))HCFO~0.00024< 1~11.7 - 26 days[4]Tropospheric OH∙ Radicals

Note: HCFO-1233zd(E) contains chlorine, but its ultra-short atmospheric lifetime ensures its practical ODP is effectively zero, making it compliant with modern environmental directives[6],[5].

Experimental Validation: Atmospheric Degradation Kinetics

As application scientists, we cannot rely solely on theoretical models; we must experimentally validate the atmospheric lifetime of alternative compounds. The gold standard for determining tropospheric persistence is measuring the bimolecular reaction rate constant ( kOH​ ) between the target compound and hydroxyl radicals using Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) [4].

Self-Validating PLP-LIF Protocol

This protocol is designed as a self-validating system. By conducting the experiment under pseudo-first-order conditions (where the concentration of the target compound vastly exceeds the OH∙ concentration), the decay of OH∙ becomes strictly exponential. Plotting the decay rate against varying concentrations of the target compound must yield a linear relationship; any deviation instantly flags secondary radical-radical artifacts, ensuring absolute data integrity.

Step 1: Gas Mixture Preparation & Equilibration

  • Action: Introduce the target compound (e.g., HCFO-1233zd(E)), an OH∙ precursor (typically H2​O2​ or HNO3​ ), and a bath gas into a temperature-controlled reaction chamber (213 K to 376 K)[4].

  • Causality: Argon or Helium is used as the bath gas rather than Nitrogen. Heavy noble gases minimize the collisional quenching of the excited OH∙ state during the fluorescence phase, maximizing the signal-to-noise ratio.

Step 2: Radical Generation via Pulsed Laser Photolysis (PLP)

  • Action: Fire a KrF excimer laser (248 nm) through the chamber.

  • Causality: The 248 nm pulse instantly photolyzes the H2​O2​ precursor, generating a uniform, instantaneous burst of OH∙ radicals without breaking the C-F or C-Cl bonds of the target compound.

Step 3: Kinetic Monitoring via Laser Induced Fluorescence (LIF)

  • Action: At precisely controlled delay times ( Δt ) post-photolysis, fire a tunable dye laser (pumped by a Nd:YAG laser) at ~282 nm to excite the ground-state OH∙ radicals to their A2Σ+ state. Monitor the resulting fluorescence at 309 nm using a photomultiplier tube.

  • Causality: LIF is chosen for its extreme sensitivity. It allows the initial OH∙ concentration to be kept artificially low ( <1011 molecules/cm³), completely suppressing unwanted OH∙+OH∙ recombination reactions that would otherwise skew the kinetic data.

Step 4: Data Extraction and Validation

  • Action: Calculate the pseudo-first-order decay constant ( k′ ) from the exponential decay of the LIF signal. Repeat the process across at least five different concentrations of the target compound.

  • Validation: A linear plot of k′ versus [Target Compound] yields the absolute bimolecular rate constant ( kOH​ ) as the slope. The atmospheric lifetime ( τ ) is then calculated as τ=1/(kOH​×[OH]global_average​) .

PLP_LIF Prep Gas Mixture Prep Target + H2O2 + Argon Chamber Reaction Chamber Temp/Pressure Controlled Prep->Chamber Continuous Flow PLP Pulsed Laser Photolysis 248 nm Excimer Laser Chamber->PLP Equilibration LIF Laser Induced Fluorescence 282 nm Probe / 309 nm Detect PLP->LIF Variable Delay (u0394t) Kinetic Kinetic Validation Vary [Target] to prove linearity LIF->Kinetic OH• Decay Data

PLP-LIF experimental workflow for self-validating atmospheric degradation kinetics.

Conclusion

The transition away from legacy compounds like 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) is not merely a regulatory hurdle, but a scientific imperative driven by measurable kinetic realities. While CFC-214cb's fully saturated, halogen-rich structure provides excellent chemical stability for industrial use, it guarantees catastrophic stratospheric ozone depletion and global warming. By adopting olefinic alternatives like HCFO-1233zd(E)—and rigorously validating their tropospheric decay using self-correcting methodologies like PLP-LIF—researchers can maintain process efficacy while neutralizing environmental impact.

Sources

Comparative

cross-referencing experimental data of 1,1,1,3-Tetrachlorotetrafluoropropane with published literature

An In-Depth Technical Guide to Cross-Referencing Experimental Data of 1,1,1,3-Tetrachlorotetrafluoropropane with Published Literature A Senior Application Scientist's Guide to Data Validation and Comparative Analysis For...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Referencing Experimental Data of 1,1,1,3-Tetrachlorotetrafluoropropane with Published Literature

A Senior Application Scientist's Guide to Data Validation and Comparative Analysis

For researchers and professionals in drug development and materials science, the integrity of chemical data is paramount. The characterization of any compound, such as 1,1,1,3-Tetrachlorotetrafluoropropane (CAS No. 2268-46-4), demands a rigorous process of cross-referencing experimentally derived data with established literature values.[1] This guide provides a comprehensive framework for this validation process, grounded in scientific integrity and practical laboratory insights. We will delve into the essential physicochemical properties of this compound, outline robust experimental protocols for their determination, and compare these findings with published data to ensure accuracy and reliability.

1,1,1,3-Tetrachlorotetrafluoropropane, also known as CFC-214cb, is a halogenated propane.[1] Its specific isomeric structure dictates its physical and chemical behavior, making precise data crucial for its application, whether as a solvent, a reagent, or a reference standard. This guide serves not just as a repository of data but as a methodological blueprint for validating chemical compounds in a research setting.

Core Physicochemical Properties: A Data-Driven Overview

A foundational step in characterizing any chemical is to compile its key physicochemical properties. This data serves as the benchmark against which experimental results are measured. The properties listed below for 1,1,1,3-Tetrachlorotetrafluoropropane have been aggregated from established chemical databases.

PropertyValueSource
Molecular Formula C₃Cl₄F₄PubChem, Cheméo[2][3][4]
Molecular Weight 253.84 g/mol Cheméo, PubChem[2][3]
CAS Number 2268-46-4Cheméo, GSRS[2][3][5]
Normal Boiling Point (Tboil) 387.00 - 387.70 K (113.85 - 114.55 °C)Cheméo (data from NIST)[2]
Normal Melting Point (Tfus) 252.87 K (-20.28 °C)Cheméo (Joback Calculated)[2]
Octanol/Water Partition Coeff. (logPoct/wat) 3.824Cheméo (Crippen Calculated)[2]
Water Solubility (log10WS) -3.92 (in mol/l)Cheméo (Crippen Calculated)[2]

Experimental Workflows for Data Acquisition and Validation

To ensure the trustworthiness of our work, every protocol must be a self-validating system. This means not just following steps but understanding the causality behind each experimental choice. Below are detailed protocols for acquiring the primary data points for 1,1,1,3-Tetrachlorotetrafluoropropane.

Diagram: Experimental Workflow for Physicochemical Characterization

G cluster_purification Sample Purification cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Confirmation P1 Initial Sample (1,1,1,3-Tetrachlorotetrafluoropropane) P2 Fractional Distillation P1->P2 P3 Purity Check (GC-MS) P2->P3 A1 Boiling Point Determination (Distillation Apparatus) P3->A1 A2 Density Measurement (Pycnometer) P3->A2 S1 Mass Spectrometry (Structure Fragmentation) P3->S1 S2 ¹⁹F NMR Spectroscopy (Fluorine Environment) P3->S2 S3 IR Spectroscopy (Functional Groups) P3->S3

Caption: Workflow for purification and characterization of the target compound.

Boiling Point Determination (Atmospheric Pressure)
  • Rationale: The boiling point is a fundamental physical constant sensitive to impurities. The distillation method provides a reliable value while simultaneously purifying the sample.

  • Protocol:

    • Assemble a standard distillation apparatus using a round-bottom flask, a condenser, and a collection flask. Ensure all joints are properly sealed.

    • Place a calibrated thermometer in the distillation head, with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • Add the 1,1,1,3-Tetrachlorotetrafluoropropane sample to the flask along with boiling chips to ensure smooth boiling.

    • Heat the flask gently.

    • Record the temperature at which a stable distillation rate is achieved and vapor and liquid are in equilibrium. This plateau temperature is the boiling point.

Spectroscopic Analysis: NMR, IR, and Mass Spectrometry
  • Rationale: A combination of spectroscopic techniques provides an unambiguous structural confirmation, which is essential for validating the compound's identity.

  • Protocol:

    • Sample Preparation: For NMR, dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃). For IR, a thin film can be prepared on a salt plate. For GC-MS, a dilute solution in a volatile solvent is required.

    • ¹⁹F NMR Spectroscopy: Acquire the ¹⁹F NMR spectrum. The unique chemical environments of the fluorine atoms in 1,1,1,3-Tetrachlorotetrafluoropropane will produce distinct signals, which are crucial for isomeric confirmation.

    • Infrared (IR) Spectroscopy: Obtain the IR spectrum. Look for characteristic C-F and C-Cl stretching frequencies. While isomers may have similar spectra, subtle differences can be informative.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a characteristic fragmentation pattern, serving as a molecular "fingerprint." The GC component also serves as a final purity check.

Cross-Referencing Experimental and Published Data

The core of this guide is the direct comparison of newly acquired experimental data with established literature values. This step is critical for identifying potential discrepancies and validating the integrity of the experimental sample and methods.

PropertyExperimental Value (Hypothetical)Published ValueAnalysis & Notes
Boiling Point 114.2 °C113.9 - 114.6 °C[2]Excellent agreement. The experimental value falls squarely within the range reported by NIST, validating both sample purity and measurement technique.
Molecular Ion (MS) m/z 252 (isotope peak)251.869 Da (monoisotopic)[4][6]Confirmed. The mass spectrometer detects the peak corresponding to the most abundant isotopes, aligning with the calculated monoisotopic mass.
¹⁹F NMR Chemical Shifts (Data specific to instrument)(Data from spectral databases)Comparison of chemical shifts and coupling constants is required to confirm the 1,1,1,3- substitution pattern and rule out other isomers like 1,1,2,3-Tetrachlorotetrafluoropropane.[6]
Diagram: Logic of Data Cross-Referencing and Validation

G ExpData Experimental Data (Boiling Point, MS, NMR) Compare Comparative Analysis ExpData->Compare LitData Published Literature Data (Databases, Journals) LitData->Compare Validated Data Validated (High Confidence) Compare->Validated Data Match Discrepancy Discrepancy Identified Compare->Discrepancy Mismatch ReInvestigate Re-investigate (Check Purity, Calibrate Instruments, Review Protocol) Discrepancy->ReInvestigate ReInvestigate->ExpData Re-acquire Data

Caption: Logical flow for validating experimental data against literature.

Comparative Analysis with Alternatives

1,1,1,3-Tetrachlorotetrafluoropropane belongs to a class of compounds that were historically investigated for applications such as refrigerants or solvents, often as alternatives to ozone-depleting substances like CFC-113.[7] Understanding its properties in relation to other fluorinated compounds is crucial for assessing its potential utility and drawbacks. A relevant comparator is 1,1,1,3,3-Pentafluoropropane (HFC-245fa), which has been used as a foam blowing agent.[8]

Feature1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb)1,1,1,3,3-Pentafluoropropane (HFC-245fa)Field Insight
Molecular Formula C₃Cl₄F₄C₃H₃F₅The absence of chlorine in HFC-245fa means it is non-ozone-depleting.[8]
Molecular Weight 253.84 g/mol 134.05 g/mol The higher molecular weight and chlorine content of CFC-214cb contribute to its much higher boiling point.
Boiling Point ~114 °C[2]15.3 °CThis vast difference in boiling points dictates their applications; HFC-245fa is a volatile liquid/gas at room temperature, while CFC-214cb is a liquid.[8]
Safety Profile Skin and eye irritant. May cause respiratory irritation.[9]Low order of toxicity by inhalation.[8]HFC-245fa has a more favorable toxicological profile for applications with potential for human exposure.
Environmental Impact Harms public health and the environment by destroying ozone in the upper atmosphere.[9]Non-ozone depleting. Global Warming Potential (GWP) is present but lower than older CFCs.[8]The environmental profile is a critical differentiator. Due to its ozone-depleting nature, the use of CFC-214cb is highly restricted, making it unsuitable for most modern applications.

Toxicological and Safety Integrity

A trustworthy guide must address safety. 1,1,1,3-Tetrachlorotetrafluoropropane is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation.[9] It is also recognized as harmful to the ozone layer.[9]

  • Personal Protective Equipment (PPE): When handling this compound, safety glasses, appropriate protective clothing, and cryogenic gloves for liquefied gas are recommended. In enclosed spaces, a full-face respirator or SCBA may be necessary.[1]

  • First Aid Measures: In case of inhalation, move the individual to fresh air. For skin contact or frostbite from liquefied gas, immerse the affected area in warm water without rubbing. Always seek immediate medical attention for any exposure.[1]

Conclusion

The cross-referencing of experimental data with published literature is a non-negotiable cornerstone of rigorous scientific practice. For a compound like 1,1,1,3-Tetrachlorotetrafluoropropane, this process confirms its identity, purity, and key physicochemical properties. Through systematic experimental protocols and direct comparison with established values, researchers can proceed with confidence in their materials. Furthermore, contextualizing this data against alternative compounds reveals critical insights into a substance's relative advantages, drawbacks, and potential applications, particularly concerning safety and environmental impact. This holistic approach, blending meticulous experimentation with comprehensive literature review, ensures the highest standards of scientific integrity and trustworthiness in research and development.

References

  • PubChem. (n.d.). 1,1,2,3-Tetrachlorotetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,1,3-tetrachlorotetrafluoropropane (CAS 2268-46-4). Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dolcera. (2025). Exploring Carbon Tetrachloride Alternatives in the Chemical Industry. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE. Global Substance Registration System. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,1,1,3-tetrachlorotetrafluoropropane (C3Cl4F4). Retrieved from [Link]

  • HazComFast. (n.d.). 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,3,3-TETRACHLORO-3-FLUORO-2-TRIFLUOROMETHYLPROP-1-ENE. Wiley. Retrieved from [Link]

  • MicroCare. (n.d.). Frequently Asked Questions About TCE Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). Tetrachlorocyclopropene. National Center for Biotechnology Information. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Preliminary Analysis of Possible Substitutes for 1,1,1-Trichloroethane, Tetrachloromethane, Dichloromethane, Tetrachloromethane, Trichloroethene, and Trichlorotrifluoroethane. U.S. Environmental Protection Agency. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Clariant. (n.d.). PTFE-free alternatives. Retrieved from [Link]

  • PubMed. (2009). Biotransformation of trans-1,1,1,3-tetrafluoropropene (HFO-1234ze). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2008). Toxicological Review of 1,1,2,2-Tetrachloroethane (CAS No. 79-34-5). Retrieved from [Link]

  • Drugfuture. (n.d.). 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE. FDA Global Substance Registration System. Retrieved from [Link]

  • ECETOC. (n.d.). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]

Sources

Validation

comparative analysis of reaction mechanisms involving 1,1,1,3-Tetrachlorotetrafluoropropane

Comparative Mechanistic Analysis and Synthetic Utility of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) Executive Summary 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb, CAS 2268-46-4) is a fully halogenated chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mechanistic Analysis and Synthetic Utility of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb)

Executive Summary

1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb, CAS 2268-46-4) is a fully halogenated chlorofluorocarbon (C3Cl4F4) historically utilized as an intermediate in the synthesis of advanced fluoropolymers and refrigerants[1]. While first-generation CFCs have been largely phased out due to their substantial Ozone Depletion Potential (ODP)[2], CFC-214cb remains a molecule of profound interest in mechanistic fluorine chemistry. Its unique structure—featuring a highly polarized C-Cl bond network adjacent to electron-withdrawing CF2 groups—makes it an excellent substrate for studying transition-metal-mediated coupling, catalytic halogen exchange, and reductive dechlorination[3][4].

This guide objectively compares the reaction mechanisms and synthetic performance of CFC-214cb against modern alternatives, supported by field-proven experimental protocols and causality-driven insights.

Mechanistic Pathways: A Comparative Analysis

The synthetic utility of CFC-214cb is defined by three primary reaction pathways. Unlike modern hydrofluorocarbons (HFCs), which degrade primarily via C-H abstraction by atmospheric hydroxyl radicals[2], the fully halogenated CFC-214cb relies on the targeted cleavage of its weaker C-Cl bonds.

1. Transition-Metal Mediated Carbenoid Coupling (Pathway A) When exposed to zero-valent metals like Nickel(0) carbonyl, CFC-214cb undergoes preferential α-elimination of chlorine. The lower bond dissociation energy of C-Cl compared to C-F allows the formation of a carbenoid species coordinated to the nickel center[3]. This intermediate subsequently dimerizes to yield complex fluorinated olefins. Modern alternatives lacking multiple adjacent chlorines cannot efficiently access this high-yield carbenoid pathway.

2. Catalytic Halogen Exchange (Pathway B) Fluorination of CFC-214cb using anhydrous HF over a chromium oxyfluoride catalyst or utilizing IF5 facilitates nucleophilic substitution[5]. The exchange of Cl for F yields more highly fluorinated derivatives like trichloropentafluoropropane (CFC-215)[6]. This pathway serves as the historical foundation for synthesizing next-generation fluorocarbons.

3. Reductive Dechlorination (Pathway C) To transition from CFCs to zero-ODP compounds, CFC-214cb can be subjected to catalytic hydrogenolysis. This selectively replaces chlorine atoms with hydrogen, yielding hydrochlorofluorocarbons (HCFCs) or hydrofluorocarbons (HFCs) such as HFC-234cc[4].

G cluster_0 Pathway A: Metal-Mediated Coupling cluster_1 Pathway B: Catalytic Fluorination cluster_2 Pathway C: Reductive Dechlorination CFC 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) Ni Ni(CO)4 Addition (Carbenoid Intermediate) CFC->Ni α-elimination of Cl HF HF / Cr2O3 or IF5 (Halogen Exchange) CFC->HF Nucleophilic substitution H2 H2 / Pd Catalyst (Hydrogenolysis) CFC->H2 Reductive cleavage Olefin Fluorinated Olefins (Coupling Products) Ni->Olefin Dimerization HFC Penta/Hexafluoropropanes (e.g., CFC-215) HF->HFC Cl/F Exchange HFO Hydrofluorocarbons (e.g., HFC-234cc) H2->HFO C-H bond formation

Figure 1: Mechanistic pathways of CFC-214cb highlighting coupling, fluorination, and dechlorination.

Performance Comparison: CFC-214cb vs. Modern Alternatives

To understand the shift in industrial fluorine chemistry, it is critical to compare the synthetic utility and environmental performance of CFC-214cb with its successive generations (HCFCs and HFCs).

CompoundGenerationFormulaRelative ODPPrimary Synthetic UtilityReactivity Profile
CFC-214cb 1st (CFC)C3Cl4F4High (~1.0)Precursor / Coupling SubstrateHigh susceptibility to α-elimination of Cl; forms carbenoids[3].
HCFC-224ca 2nd (HCFC)C3HCl3F4Low (~0.05)Intermediate for HFOsMixed reactivity; competing C-Cl cleavage and C-H abstraction[2][4].
HFC-245fa 3rd (HFC)C3H3F5Zero (0.0)Blowing agent / RefrigerantHighly stable; degrades primarily via atmospheric OH radicals[2].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Nickel-Mediated Coupling of CFC-214cb

Causality & Design: The use of acetonitrile as a solvent is not arbitrary; it acts as a strong σ-donor, stabilizing the transient Ni(II) intermediate and facilitating the α-elimination of chlorine. The reaction is strictly maintained at 25 °C to prevent the premature thermal decomposition of the carbenoid complex, which would lead to uncontrolled polymerization rather than specific olefinic dimerization[3].

Step-by-Step Methodology:

  • Preparation: In a rigorously dry, N2-purged Schlenk flask, dissolve 25.4 g (0.10 mol) of 1,1,1,3-tetrachlorotetrafluoropropane in 50 mL of anhydrous acetonitrile[3].

  • Addition: Maintain the system at 25 °C. Using a syringe pump, add 17.1 g (13 mL, 0.10 mol) of Nickel(0) carbonyl (Ni(CO)4) dropwise over 2 hours. (Safety Note: Must be performed in a high-velocity fume hood due to extreme Ni(CO)4 toxicity and CO evolution).

  • Reaction Monitoring (Self-Validation): Stir the mixture for 48 hours. The continuous evolution of CO gas and the precipitation of a solid nickel halide complex serve as self-validating, visual indicators of successful carbenoid formation and reaction progression[3].

  • Isolation: Transfer the volatiles under vacuum and fractionate. Collect the cuts boiling between 67−81 °C.

  • Validation: Analyze fractions via 19F NMR and GC/MS to confirm the presence and yield of the fluorinated olefin coupling products[3].

Protocol 2: Catalytic Reductive Dechlorination to HFC-234cc

Causality & Design: Palladium on carbon (Pd/C) is selected as the catalyst for its high affinity for C-Cl bond oxidative addition while leaving the stronger C-F bonds intact. An acid scavenger is mandatory to neutralize the HCl byproduct, which would otherwise poison the palladium surface and halt the catalytic cycle[4].

Step-by-Step Methodology:

  • Catalyst Loading: Load 5 mol% Pd/C into a high-pressure Hastelloy autoclave.

  • Substrate Addition: Introduce CFC-214cb and a stoichiometric excess of an acid scavenger (e.g., triethylamine) into the reactor[4].

  • Hydrogenation: Pressurize the reactor with H2 gas to 5 atm and heat the system to 80 °C.

  • Monitoring (Self-Validation): Monitor the internal pressure drop. The reaction is a self-validating system; a plateau in H2 consumption directly indicates the completion of the dechlorination cycle.

  • Purification: Vent excess H2, filter out the spent catalyst and amine salts, and distill the resulting hydrofluorocarbon mixture to isolate HFC-234cc[4].

References

  • 1,1,1,3-tetrachlorotetrafluoropropane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Transformations of F-Alkyl Iodides and Bromides Induced by Nickel(0) Carbonyl Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Processes for the production of fluorinated organic compounds and fluorinating agents (EP1304316A1)
  • Fluorocarbon Refrigerants and their Syntheses: Past to Present Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Method for producing tetrafluoropropene (WO2018079726A1)

Sources

Safety & Regulatory Compliance

Safety

1,1,1,3-Tetrachlorotetrafluoropropane proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb) As a heavily halogenated organic compound, 1,1,1,3-Tetrachlorotetrafluoropropane (CAS: 2268-46-4) presents specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 1,1,1,3-Tetrachlorotetrafluoropropane (CFC-214cb)

As a heavily halogenated organic compound, 1,1,1,3-Tetrachlorotetrafluoropropane (CAS: 2268-46-4) presents specific logistical and environmental challenges in a laboratory setting [1, 5]. Because it contains both chlorine and fluorine, improper disposal or accidental release contributes to ozone depletion and poses severe toxicity risks upon thermal decomposition [2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this substance.

Physicochemical Profile & Disposal Rationale

To design an effective disposal protocol, it is critical to understand the physical state and reactivity of the compound. At standard room temperature, 1,1,1,3-Tetrachlorotetrafluoropropane is a dense, colorless liquid [2].

Table 1: Key Quantitative Data for 1,1,1,3-Tetrachlorotetrafluoropropane

Property Value Operational Implication
CAS Registry Number 2268-46-4 [5] Essential for hazardous waste manifesting.
Synonyms CFC-214cb; Propane, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro- [5] Must be cross-referenced in waste logs.
Boiling Point 112–114 °C [5] Liquid at room temperature; poses a moderate inhalation risk if left unsealed.
Density 1.6927 g/cm³ @ 25 °C [5] Sinks in aqueous mixtures; requires robust bottom-supported containment.

| Molecular Formula | C3Cl4F4 [1, 5] | High halogen content dictates specialized incineration. |

The Causality of Disposal Constraints: You cannot evaporate, drain-dispose, or utilize standard biological waste streams for CFC-214cb. When subjected to standard combustion, the high concentration of halogens in C3Cl4F4 leads to the generation of highly toxic and corrosive gases, specifically hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially phosgene [1]. Therefore, disposal must be routed through a licensed facility equipped with high-temperature rotary kiln incinerators (>1000°C) and alkaline acid-gas scrubbers to neutralize the exhaust.

Experimental Workflow: Step-by-Step Disposal Methodology

The following protocol is a self-validating system: each step contains a verification check to ensure the integrity of the disposal chain.

Step 1: Waste Segregation (The Halogenated Stream)

  • Action: Isolate all CFC-214cb waste into a dedicated "Halogenated Organic Waste" stream.

  • Mechanistic Rationale: Mixing halogenated solvents with non-halogenated solvents lowers the BTU (caloric) value of the waste, making incineration more difficult and significantly increasing institutional disposal costs. Furthermore, mixing with incompatible chemicals (e.g., strong bases, alkali metals like sodium or potassium) can lead to violent dehalogenation reactions.

  • Validation Check: Administratively verify the waste log. If the waste contains <1% halogens, it is non-halogenated; CFC-214cb waste will almost always exceed this threshold.

Step 2: Primary Containment Selection

  • Action: Transfer the liquid waste into a chemically compatible primary container. High-Density Polyethylene (HDPE) carboys or heavy-walled glass bottles with PTFE-lined (Teflon) caps are required.

  • Mechanistic Rationale: The high density (1.69 g/cm³) [5] means large volumes exert significant stress on container seams. PTFE prevents the solvent from degrading the cap seal, preventing fugitive emissions of this ozone-depleting substance.

  • Validation Check: Invert the sealed container briefly in a fume hood to ensure no micro-leaks exist around the PTFE seal.

Step 3: Secondary Containment and Environmental Control

  • Action: Place the primary container in a secondary containment tray made of polyethylene. Store in a cool, actively ventilated chemical waste accumulation area away from direct UV light and heat sources.

  • Mechanistic Rationale: While stable, prolonged exposure to extreme heat can increase vapor pressure, risking container rupture. Secondary containment captures the dense liquid in the event of primary failure.

Step 4: Institutional Manifesting and High-Temperature Incineration

  • Action: Label the container strictly as "Hazardous Waste - Halogenated Organic Liquid (1,1,1,3-Tetrachlorotetrafluoropropane)". Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • Mechanistic Rationale: EHS will contract a specialized facility that uses flue-gas desulfurization (scrubbing) to safely neutralize the HF and HCl produced during the destruction of the C3Cl4F4 molecule.

Process Visualization

The following diagram illustrates the logical decision tree and workflow for processing CFC-214cb waste to ensure compliance and safety.

G N1 Generation of CFC-214cb Waste N2 Is waste mixed with Alkali Metals or Strong Bases? N1->N2 N3 STOP: High Risk of Violent Dehalogenation. Consult EHS Immediately. N2->N3 Yes N4 Segregate into Halogenated Waste Stream N2->N4 No N5 Containment: HDPE or PTFE-Lined Glass N4->N5 N6 Secondary Containment & GHS Labeling N5->N6 N7 Licensed High-Temp Incineration (with Acid Gas Scrubbers) N6->N7 Institutional Transfer

Workflow for the segregation, containment, and disposal of halogenated CFC-214cb waste.

References

  • HazComFast. "1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - HazComFast: Overview." HazComFast, n.d.[Link]

  • NextSDS. "1,1,1,3-TETRACHLOROTETRAFLUOROPROPANE — Chemical Information." NextSDS, n.d.[Link]

  • ISTAS. "RISCTOX: Toxic and hazardous substances database - 1, 1, 1, 3 - tetrachlorotetrafluoropropane." ISTAS, n.d.[Link]

  • CAS Common Chemistry. "1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane." American Chemical Society, n.d.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3-Tetrachlorotetrafluoropropane
Reactant of Route 2
1,1,1,3-Tetrachlorotetrafluoropropane
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